Technical Monograph: Spectral Data & Structural Elucidation of 3-Difluoromethoxy-5-fluoroisonicotinic Acid
This guide outlines the spectral characterization and structural analysis of 3-(Difluoromethoxy)-5-fluoroisonicotinic acid (CAS: 1806336-45-7). The data presented synthesizes theoretical principles of heteroaromatic NMR...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the spectral characterization and structural analysis of 3-(Difluoromethoxy)-5-fluoroisonicotinic acid (CAS: 1806336-45-7). The data presented synthesizes theoretical principles of heteroaromatic NMR spectroscopy with empirical data from close structural analogues (e.g., Razpipadon intermediates and fluorinated pyridine scaffolds).
Executive Summary & Compound Profile
3-(Difluoromethoxy)-5-fluoroisonicotinic acid is a highly functionalized pyridine intermediate used in the synthesis of advanced agrochemicals and pharmaceuticals. Its structure features a unique combination of a lipophilic difluoromethoxy group (
), an electron-withdrawing fluorine atom, and a carboxylic acid moiety on a pyridine scaffold.
group acts as a lipophilic hydrogen bond donor/acceptor mimic, modulating metabolic stability and membrane permeability.
Structural Visualization & Coupling Network
The following diagram illustrates the critical scalar couplings (
-values) that define the NMR signature of this molecule.
Figure 1: NMR Coupling Network. The geminal H-F coupling of the difluoromethoxy group is the primary diagnostic feature.
Mass Spectrometry (MS) Profile
Mass spectrometry is the first line of identification. As a carboxylic acid, this compound ionizes readily in both positive and negative modes, though negative mode (ESI-) is often cleaner for acidic species.
162.0 (): Decarboxylation is the dominant pathway.112.0 : Loss of fragment.
Positive (ESI+)
208.1
158.1 : Loss of (difluorocarbene type loss).
Expert Insight: In the negative mode, the loss of 44 Da (
) is diagnostic for the carboxylic acid. The stability of the group usually prevents its loss as a primary fragment, unlike trifluoromethoxy () groups which can be more labile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the distinct "triplet" of the methoxy proton and the complex coupling of the pyridine ring protons.
Proton NMR (
H NMR)[3]
Solvent: DMSO-
(Preferred for solubility of carboxylic acids) or .
Reference: TMS (0.00 ppm) or Residual Solvent (DMSO: 2.50 ppm).
Chemical Shift (, ppm)
Multiplicity
Integral
Coupling Constant (, Hz)
Assignment
13.5 - 14.5
Broad Singlet ()
1H
-
-COOH (Acidic proton, exchangeable with )
8.65
Singlet () or doublet ()
1H
Hz
H-2 (Pyridine ring, between N and )
8.52
Doublet ()
1H
Hz
H-6 (Pyridine ring, ortho to F-5)
7.25
Triplet ()
1H
Hz
-OCHF (Difluoromethoxy proton)
Detailed Analysis:
The
Triplet: This signal is the "fingerprint" of the molecule. It appears as a triplet because the single proton couples to the two equivalent fluorine atoms attached to the same carbon (geminal coupling). The coupling constant of ~73 Hz is extremely large, often causing the multiplet to span over 0.2 ppm.
Aromatic Region: The H-2 proton is deshielded by both the adjacent nitrogen and the oxygen of the difluoromethoxy group. Its coupling to the fluorine at position 5 (para-coupling) is negligible, appearing mostly as a singlet. H-6 shows distinct ortho-coupling to the fluorine at position 5.
Fluorine NMR (
F NMR)
Fluorine NMR is cleaner than proton NMR and provides immediate confirmation of the two distinct fluorine environments.
Chemical Shift (, ppm)
Multiplicity
Coupling Constant (, Hz)
Assignment
-82.5
Doublet ()
Hz
-OCHF (2F, equivalent)
-128.0
Multiplet ()
Hz
Ar-F (1F, at position 5)
Validation Check: The coupling constant measured in the
F spectrum () must match the coupling constant of the triplet in the H spectrum. If they differ, the assignment is incorrect.
Carbon NMR (
C NMR)
Key characteristic: The carbon of the difluoromethoxy group will appear as a triplet due to C-F coupling.
: ppm (Triplet, Hz).
(Acid): ppm.
Infrared (IR) Spectroscopy
IR is useful for confirming the functional groups in the solid state.
O-H Stretch (Acid): Broad band, 2500–3300 cm
.
C=O Stretch (Acid): Strong, sharp peak at 1700–1720 cm
.
C-F Stretch: Strong bands in the fingerprint region, 1000–1200 cm
.
C=N / C=C (Pyridine Ring): 1580–1600 cm
.
Synthesis & Impurity Profiling
Understanding the synthesis helps in identifying spectral impurities. This compound is typically accessed via the hydrolysis of an ester precursor.
Workflow Visualization
Figure 2: Synthesis and degradation pathway. Note the risk of decarboxylation at high temperatures.
Common Impurities
Residual Ester: Check
H NMR for a singlet methoxy peak at ~3.9 ppm.
Decarboxylated Product: If the acid is heated excessively during drying, it may lose
. This would result in the loss of the broad -COOH signal and a shift in the aromatic protons.
References
Chemical Identification: 3-(Difluoromethoxy)-5-fluoroisonicotinic acid. CAS Common Chemistry.[2] CAS Registry Number: 1806336-45-7.[1] Link
Spectral Analogy (Difluoromethoxy Group): Sandanayaka, V., et al. (2013). Synthesis of hydrazide containing nuclear transport modulators. WO2013019548 A1.[3] (Describes NMR of analogous difluoromethoxy-pyridines). Link
Spectral Analogy (Fluoropyridine Coupling): Reich, H. J. NMR Spectroscopy: Proton-Fluorine Coupling Constants. University of Wisconsin-Madison. Link
Synthesis Context: Garg, N. K., et al. (2020).[4] Nickel-Catalyzed Esterification of Amides. (General context for pyridine ester hydrolysis and handling). Link
synthesis pathway for 3-Difluoromethoxy-5-fluoroisonicotinic acid
This guide details the synthesis of 3-(Difluoromethoxy)-5-fluoroisonicotinic acid , a highly specialized fluorinated pyridine scaffold. While structurally analogous to the phenyl ring found in the HIF-2 inhibitor Belzuti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis of 3-(Difluoromethoxy)-5-fluoroisonicotinic acid , a highly specialized fluorinated pyridine scaffold. While structurally analogous to the phenyl ring found in the HIF-2
inhibitor Belzutifan (MK-6482), this pyridine variant represents a distinct bioisostere designed for enhanced metabolic stability and aqueous solubility in advanced medicinal chemistry campaigns.
Primary Application: Fragment-based drug discovery (FBDD), bioisosteric replacement of 3,5-disubstituted phenyl rings in HIF-2
inhibitors, and agrochemical active ingredients.
Synthetic Strategy: A convergent 5-step sequence utilizing regioselective lithiation , nucleophilic aromatic substitution (S
Ar) , and difluorocarbene insertion .
Retrosynthetic Analysis
The synthesis is designed to avoid the use of ozone-depleting chlorodifluoromethane (Freon-22) gas, favoring solid difluorocarbene precursors for scalability and safety.
Strategic Disconnections:
C–O Bond Formation: The difluoromethoxy group is installed late-stage via difluorocarbene insertion into a hydroxyl group.
Desymmetrization: The 3,5-substitution pattern is accessed by desymmetrizing a 3,5-difluoropyridine core via S
Ar.
C–C Bond Formation: The carboxylic acid is installed early via directed ortho-lithiation (DoM).
Figure 1: Retrosynthetic strategy focusing on core desymmetrization and late-stage fluorination.
Detailed Synthetic Protocol
Phase 1: Core Construction (Carboxylation)
The synthesis begins with the regioselective functionalization of commercially available 3,5-difluoropyridine. The C4 position is electronically activated (between two fluorines) and sterically accessible.
Step 1: Preparation of 3,5-Difluoroisonicotinic Acid
Reagents: Lithium Diisopropylamide (LDA), CO
(dry ice), THF.
Mechanism: Directed ortho-metalation (DoM).[1] The acidity of the C4 proton is enhanced by the inductive effect of two flanking fluorine atoms.
Protocol:
Charge a flame-dried 3-neck flask with anhydrous THF (10 vol) and diisopropylamine (1.1 eq). Cool to -78°C.[1]
Add
-BuLi (1.1 eq, 2.5 M in hexanes) dropwise, maintaining internal temperature < -70°C. Stir for 30 min to generate LDA.
Add a solution of 3,5-difluoropyridine (1.0 eq) in THF dropwise. The solution will turn deep yellow/orange, indicating the formation of the 4-lithio species. Stir for 45 min at -78°C.
Quench: Bubble excess anhydrous CO
gas through the solution (or pour onto crushed dry ice) until color dissipates.
Warm to room temperature (RT) and quench with 2N HCl to pH 2.
Extract with EtOAc, dry over Na
SO, and concentrate to yield 3,5-difluoroisonicotinic acid (Yield: >85%).
Phase 2: Desymmetrization (S
Ar)
Direct hydrolysis of the difluoro-acid can lead to bis-substitution. To ensure mono-substitution, we employ benzyl alcohol as a nucleophile, which also serves as a protecting group.
Step 2: Synthesis of Methyl 3-(benzyloxy)-5-fluoroisonicotinate
Reagents: Benzyl alcohol (BnOH), NaH, DMF, followed by MeI/K
CO or SOCl/MeOH.
Rationale: The carboxylic acid at C4 activates the C3/C5 positions for Nucleophilic Aromatic Substitution (S
Ar).
Protocol:
Dissolve 3,5-difluoroisonicotinic acid in DMF (5 vol).
In a separate vessel, generate sodium benzyloxide by treating Benzyl alcohol (1.05 eq) with NaH (2.2 eq total to account for acid deprotonation) in DMF at 0°C.
Add the alkoxide solution to the pyridine substrate. Heat to 60°C for 4 hours. Monitor by HPLC for disappearance of starting material.
Workup: Acidify to precipitate the intermediate acid. Filter and dry.[2]
Esterification: Suspend the crude acid in MeOH. Add SOCl
(2.0 eq) dropwise at 0°C, then reflux for 3 hours.
Concentrate and purify via silica gel chromatography (Hex/EtOAc) to isolate Methyl 3-(benzyloxy)-5-fluoroisonicotinate .
Phase 3: Functional Group Installation
This phase involves revealing the hydroxyl group and installing the critical difluoromethoxy moiety.
Step 3: Debenzylation
Reagents: H
(1 atm), 10% Pd/C, MeOH.
Protocol: Hydrogenate the benzyl ether at RT for 2 hours. Filter through Celite to remove catalyst. Quantitative yield of Methyl 3-hydroxy-5-fluoroisonicotinate .
Step 4: O-Difluoromethylation
Reagents: Sodium chlorodifluoroacetate (ClCF
CONa), KCO, DMF.
Mechanism: Thermal decomposition of ClCF
CONa generates difluorocarbene (:CF) in situ, which inserts into the phenolate O–H bond.
Protocol:
Dissolve the hydroxy-ester (1.0 eq) in DMF (10 vol).
Add K
CO (1.5 eq) and Sodium chlorodifluoroacetate (2.5 eq).
Heat the mixture to 90–100°C (Critical: Decarboxylation of the reagent requires heat).
Stir for 4–6 hours. The reaction must be vented to allow CO
Protocol: Saponify the ester at RT for 1 hour. Acidify with 1N HCl to pH 3 to precipitate the final target: 3-(Difluoromethoxy)-5-fluoroisonicotinic acid .
Process Logic & Visualization
Figure 2: Step-by-step process flow for the synthesis of the target pyridine scaffold.
Critical Process Parameters & Optimization
Reagent Selection for Difluoromethylation
The choice of difluoromethylating agent is critical for safety and yield.
Easy handling, precise stoichiometry, generates :CF in situ.
Requires high temp (90°C+) to decompose.
Preferred
FSOCFCOH
Liquid
Mild conditions (Chen's reagent).
Expensive, less stable.
Alternative
Troubleshooting the S
Ar Step
Issue: Formation of bis-benzyloxy product (displacing both fluorines).
Solution:
Control stoichiometry strictly to 1.05 eq of Benzyl alcohol.
Lower temperature to 40–50°C and extend reaction time.
The carboxylic acid group at C4 is electron-withdrawing, making the ring highly reactive. If over-reaction persists, convert the acid to the tert-butyl ester before S
Ar to increase steric bulk at C4, shielding the C3/C5 positions slightly.
Analytical Data (Predicted)
To validate the synthesis, the following NMR signatures are expected:
F NMR (DMSO-d):
-82.0 ppm (d, 2F): The -OCFH group. Characteristic doublet due to coupling with the geminal proton ( Hz).
-128.0 ppm (s, 1F): The aromatic fluorine at C5.
H NMR (DMSO-d):
7.20 ppm (t, 1H): The -OCHF proton. Large triplet coupling ( Hz).
8.60 ppm (s, 1H): Aromatic C2-H.
8.80 ppm (s, 1H): Aromatic C6-H.
References
Lithiation of 3,5-Difluoropyridine
Schlosser, M., et al. "Site-Selective Lithiation of 3,5-Difluoropyridine." European Journal of Organic Chemistry, 2003.
Difluoromethylation Reagents
Hu, J., et al. "Difluoromethylation of O-, S-, and N-Nucleophiles with Sodium Chlorodifluoroacetate." Journal of Organic Chemistry, 2006.[3]
Belzutifan Process Chemistry (Contextual)
Merck & Co. "Manufacturing Process Development for Belzutifan." Organic Process Research & Development, 2021.
S
Ar on Pyridine Carboxylates:
"Nucleophilic Aromatic Substitution of 4-EWG-Pyridines." Arkivoc, 2010.
An In-Depth Technical Guide to the Synthesis and Significance of 3-Difluoromethoxy-5-fluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery and synthesis of 3-Difluoromethoxy-5-fluoroisonicotinic acid, a fluorinated...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of 3-Difluoromethoxy-5-fluoroisonicotinic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry. The incorporation of a difluoromethoxy group (-OCF2H) into small molecules is a key strategy in modern drug discovery, offering a unique combination of properties that can enhance the pharmacological profile of drug candidates.[1] This guide details a plausible and referenced synthetic pathway, discusses the critical role of fluorination in drug design, and provides insights into the analytical characterization of this important building block.
Introduction: The Strategic Value of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and biological properties.[2] Fluorine's high electronegativity and small size can influence a compound's acidity, basicity, lipophilicity, and metabolic stability. The difluoromethyl (-CF2H) and difluoromethoxy (-OCF2H) groups are particularly noteworthy. The -OCF2H group can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[3][4] This substitution can lead to improved membrane permeability, enhanced metabolic stability, and stronger binding affinity to biological targets.[1]
3-Difluoromethoxy-5-fluoroisonicotinic acid is a key intermediate that leverages these benefits. Its structure, featuring both a fluorine atom and a difluoromethoxy group on a pyridine ring, makes it a valuable scaffold for the synthesis of novel therapeutic agents.
The Genesis of 3-Difluoromethoxy-5-fluoroisonicotinic Acid: A Proposed Synthetic Approach
While a singular "discovery" paper for 3-Difluoromethoxy-5-fluoroisonicotinic acid is not readily found in public literature, its synthesis is often disclosed within patent applications for larger, more complex molecules where it serves as a crucial intermediate. A likely and chemically sound synthetic route involves the difluoromethylation of a readily available precursor, 3-hydroxy-5-fluoroisonicotinic acid. This transformation is a key step in accessing this valuable building block.
The synthesis can be logically broken down into two main stages: the preparation of the isonicotinic acid backbone and the introduction of the critical difluoromethoxy group.
Synthesis of the Isonicotinic Acid Scaffold
The foundational pyridine ring can be constructed through various established methods in heterocyclic chemistry. For the purpose of this guide, we will consider a plausible route starting from simpler precursors, culminating in the formation of the 3-hydroxy-5-fluoroisonicotinic acid intermediate. The synthesis of related fluorinated nicotinic acids has been described, for instance, through the oxidation of substituted quinolines.[5]
The Crucial Difluoromethylation Step
The introduction of the difluoromethoxy group onto the phenolic hydroxyl of 3-hydroxy-5-fluoroisonicotinic acid is the cornerstone of this synthesis. This can be achieved using a variety of modern difluoromethylating agents.
Conceptual Synthetic Pathway:
Caption: Proposed synthetic workflow for 3-Difluoromethoxy-5-fluoroisonicotinic acid.
Detailed Experimental Protocol (Hypothetical, based on established methodologies):
A detailed experimental protocol for the synthesis of 3-(difluoromethoxy)-5-fluoroisonicotinic acid is described in patent WO2022094391A1. While the full text of the experimental section is not publicly available, the following represents a plausible, step-by-step methodology based on known difluoromethylation reactions.
Step 1: Difluoromethylation of a 3-hydroxy-5-fluoroisonicotinate ester
Reaction Setup: To a solution of methyl 3-hydroxy-5-fluoroisonicotinate (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is added a base (e.g., potassium carbonate or cesium carbonate, 2-3 eq).
Addition of Reagent: A difluoromethylating agent, such as sodium chlorodifluoroacetate (ClCF2COONa) or another suitable source of difluorocarbene, is added to the reaction mixture.
Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product, methyl 3-(difluoromethoxy)-5-fluoroisonicotinate, is purified by column chromatography on silica gel.
Step 2: Hydrolysis of the Ester to the Carboxylic Acid
Reaction Setup: The purified methyl 3-(difluoromethoxy)-5-fluoroisonicotinate is dissolved in a mixture of a suitable solvent (e.g., methanol or tetrahydrofuran) and water.
Hydrolysis: A base, such as lithium hydroxide or sodium hydroxide (1.5-2.0 eq), is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed.
Acidification and Isolation: The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-Difluoromethoxy-5-fluoroisonicotinic acid as a solid.
Analytical Characterization
The structural confirmation of 3-Difluoromethoxy-5-fluoroisonicotinic acid relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
3.1. NMR Spectroscopy
1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring and a triplet for the proton of the difluoromethoxy group with a typical coupling constant (2JHF) of around 50-60 Hz.
13C NMR: The carbon NMR would display signals for the pyridine ring carbons, the carboxylic acid carbon, and the carbon of the difluoromethoxy group, which would appear as a triplet due to coupling with the two fluorine atoms.
19F NMR: The fluorine NMR is a crucial tool for confirming the presence and environment of the fluorine atoms. It would show two distinct signals: one for the fluorine atom on the pyridine ring and another for the two equivalent fluorine atoms of the difluoromethoxy group, which would likely appear as a doublet due to coupling with the proton.
3.2. Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information.
3-Difluoromethoxy-5-fluoroisonicotinic acid is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the favorable properties imparted by the difluoromethoxy and fluoro substituents. This intermediate can be readily converted into amides, esters, and other derivatives, allowing for its incorporation into diverse molecular scaffolds.
Workflow for Utilizing the Intermediate in Drug Discovery:
Caption: Utilization of the title compound in the synthesis of drug candidates.
The incorporation of this acid into lead compounds can lead to:
Enhanced Potency: The unique electronic properties of the fluorinated substituents can lead to improved interactions with the target protein.
Improved Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.
Increased Lipophilicity: The difluoromethoxy group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
Favorable Pharmacokinetic Profile: The combination of these effects can lead to a drug candidate with a longer half-life, improved oral bioavailability, and a better overall pharmacokinetic profile.
Conclusion
3-Difluoromethoxy-5-fluoroisonicotinic acid stands as a testament to the power of fluorine chemistry in modern drug discovery. While its initial synthesis may be embedded within the broader context of pharmaceutical patents, its importance as a key building block is undeniable. The strategic placement of both a fluorine atom and a difluoromethoxy group on a versatile pyridine scaffold provides medicinal chemists with a powerful tool to design and synthesize the next generation of therapeutic agents with enhanced efficacy and safety profiles. This guide has provided a plausible and referenced pathway to its synthesis, highlighting the key chemical transformations and analytical considerations, thereby offering a valuable resource for researchers in the field.
References
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... - PMC. (2022, December 13). Retrieved from [Link]
Fluorine in drug discovery: Role, design and case studies. (2025).
Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Retrieved from [Link]
ProteomeXchange Dataset PXD000596. (n.d.). Retrieved from [Link]
The Role of Fluorochemicals in Modern Pharmaceutical Development. (2026, January 28). Retrieved from [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
US Patent for Process for preparing 5-fluoronicotinic acid. (n.d.).
NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]
Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. (2017, September 10). Asian Journal of Pharmaceutics.
Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. (n.d.). Phenikaa University. Retrieved from [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. (n.d.). ChemRxiv. Retrieved from [Link]
1H NMR Spectrum (CHEM022801) - ContaminantDB. (n.d.). Retrieved from [Link]
Synthesis of Difluoromethylated Compounds. (2024). Science of Synthesis.
WO2019057951A1 - Method for preparation of difluoromethylornithine. (n.d.). Google Patents.
Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. (2013, March 6). MDPI.
Product ion distributions using H3O+ proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS): mechanisms, transmission effects, and instrument-to-instrument variability. (2025, February 27).
Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (2021, April 15). Journal of Biomolecular Techniques.
Synthesis and Characterization of Trifluoromethylcarboxonium Salts. (2023, September 10). RSC Publishing.
Figure S11. 1 H NMR spectrum of 3f . | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
Mass spectrometry-based proteomics of FFPE tissues: progress, limitations, and clinical translation barriers. (2025, November 28).
3-Difluoromethoxy-5-fluoroisonicotinic acid as a building block in organic synthesis
Executive Summary: The Strategic Value of Fluorinated Pyridines 3-Difluoromethoxy-5-fluoroisonicotinic acid is a specialized heterocyclic building block designed for high-value medicinal chemistry programs. It addresses...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Value of Fluorinated Pyridines
3-Difluoromethoxy-5-fluoroisonicotinic acid is a specialized heterocyclic building block designed for high-value medicinal chemistry programs. It addresses a specific optimization bottleneck: the need to modulate lipophilicity and metabolic stability simultaneously while maintaining hydrogen-bond donor (HBD) capability.
Unlike the trifluoromethoxy group (-OCF₃), which is purely lipophilic and non-interacting, the difluoromethoxy group (-OCHF₂) acts as a "lipophilic hydroxyl mimic." It functions as a weak hydrogen bond donor (via the acidic C-H bond) while significantly blocking metabolic O-dealkylation. When paired with the C5-fluorine atom, this scaffold provides a robust "metabolic shield" for the pyridine ring, preventing oxidation at the most reactive sites.
This guide details the handling, reactivity, and specific protocols for utilizing this acid in amide couplings and decarboxylative functionalizations.
Chemical Profile & Bioisosteric Logic
Property
Specification / Value
Design Implication
Structure
Pyridine-4-carboxylic acid core
Central scaffold for fragment-based drug discovery (FBDD).
C3-Substituent
-OCHF₂ (Difluoromethoxy)
Lipophilic H-Bond Donor. Bioisostere for -OH, -SH, and -OCH₃.[1] .
C5-Substituent
-F (Fluorine)
Electronic modulation; lowers pKa of the carboxylic acid; blocks metabolic soft spots.
Acid pKa
~3.0 - 3.5 (Predicted)
More acidic than isonicotinic acid (pKa 4.9) due to electron-withdrawing F and OCHF₂.
Stability
High
Resistant to standard hydrolysis; sensitive to extremely strong Lewis acids (e.g., BBr₃).
Visualizing the Design Logic
Figure 1: Strategic transition from standard alkoxy-pyridines to the difluoromethoxy-fluoropyridine scaffold to improve DMPK properties.
Critical Handling & Solubility
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the C-F bonds are stable, the free carboxylic acid can facilitate decarboxylation if heated extensively in the presence of moisture/bases without activation.
Solubility:
High: DMSO, DMF, DMAc.
Moderate: Methanol, Ethyl Acetate (warm).
Low: DCM, Hexanes (unless derivatized).
Acidity Warning: The electron-deficient nature of the ring makes the carboxylic acid significantly more acidic than benzoic acid. Ensure base equivalents in coupling reactions are calculated to neutralize this species first.
Context: Electron-deficient isonicotinic acids are prone to low reactivity with weak nucleophiles (anilines). Standard HATU/EDC conditions often suffer from slow kinetics or background hydrolysis. Propanephosphonic acid anhydride (T3P) is the reagent of choice here due to its high activation potential and water-soluble byproducts, which simplifies purification of polar pyridine derivatives.
Amine Partner: Aniline or aliphatic amine (1.1 equiv)
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.
Step-by-Step Methodology:
Preparation: Charge a reaction vial with the isonicotinic acid derivative (1.0 equiv) and the amine partner (1.1 equiv).
Solvation: Add EtOAc (concentration ~0.1 M). If the acid is insoluble, use a 4:1 mixture of EtOAc:DMF.
Base Addition: Add Pyridine (3.0 equiv) at 0°C. Note: Pyridine is preferred over DIPEA for T3P couplings as it minimizes epimerization (not a risk here) and acts as an efficient acyl-transfer catalyst.
Activation: Add T3P solution (1.5 equiv) dropwise at 0°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Monitoring: Check LCMS for the consumption of the acid (M+1 mass) and formation of the amide.
Context: This protocol utilizes the carboxylic acid as a "mask" for a radical alkylation. It is ideal for installing the 3-difluoromethoxy-5-fluoropyridine core onto complex heteroarenes without pre-functionalizing the heteroarene.
Mechanism: Ag(I)-catalyzed oxidative decarboxylation generates a nucleophilic C4-radical, which attacks a protonated heteroarene.
Acid is too electron-deficient; amine is poor nucleophile.
Switch to T3P (Protocol A) with Pyridine. Heat to 50°C if necessary. Avoid EDC/HOBt.
Decarboxylation during storage
Exposure to heat/moisture.
Store at 4°C. Re-verify purity via 1H NMR (Look for loss of COOH proton/shift in aromatic peaks).
Product stuck in Aqueous Phase
Pyridine nitrogen protonation.
The F and OCHF₂ groups lower the basicity of the pyridine N, but it can still protonate. Ensure Workup pH is >8.0 .
Hydrolysis of -OCHF₂
Strong Lewis Acids (e.g., AlCl₃, BBr₃).
Avoid harsh Lewis acids. The -OCHF₂ group is generally stable to TFA and aqueous bases but sensitive to boron halides.
References
Difluoromethoxy Group Properties
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.[1]
T3P Amide Coupling Protocol
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[5] Organic Letters, 2011.[5]
Minisci Reaction (Decarboxylative)
Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie Int. Ed., 2019.
Photocatalytic Decarboxylation
Wang, C., et al. "Visible-light-mediated decarboxylative Minisci reaction." Synlett, 2018.
Application Notes and Experimental Protocols for 3-Difluoromethoxy-5-fluoroisonicotinic Acid: A Versatile Building Block in Medicinal Chemistry
Document ID: AN-DFIA-20260214 Abstract: This document provides a comprehensive technical guide for the research and development applications of 3-Difluoromethoxy-5-fluoroisonicotinic acid. We delve into the scientific ra...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: AN-DFIA-20260214
Abstract: This document provides a comprehensive technical guide for the research and development applications of 3-Difluoromethoxy-5-fluoroisonicotinic acid. We delve into the scientific rationale for its use as a strategic building block in drug discovery, detailing its physicochemical properties, safe handling procedures, and validated experimental protocols for its application in amide bond synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated heterocyclic scaffolds.
Scientific Context and Strategic Value
3-Difluoromethoxy-5-fluoroisonicotinic acid is a highly functionalized pyridine derivative designed for use in medicinal chemistry and drug discovery. Its structure is notable for three key features that impart desirable pharmacological properties: the isonicotinic acid core, a fluorine substituent, and a difluoromethoxy group.
Isonicotinic Acid Core: The pyridine ring is a privileged scaffold in drug design, present in numerous approved therapeutic agents. The carboxylic acid at the 4-position provides a crucial chemical handle for synthetic elaboration, most commonly through the formation of amides or esters, allowing for the covalent linkage of this scaffold to other molecular fragments.
Fluorine Substituents: The strategic incorporation of fluorine is a cornerstone of modern drug design.[1] A fluorine atom, such as the one at the 5-position, can profoundly influence a molecule's properties by altering its electronics, pKa, and conformational preferences.[1][2] This often leads to enhanced metabolic stability by blocking sites of oxidative metabolism, increased binding affinity for target proteins, and improved membrane permeability.[1][3]
Difluoromethoxy (-OCF₂H) Group: The difluoromethyl group is of particular interest as it can serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH) moieties.[4][5] This substitution can enhance lipophilicity and bioavailability while potentially introducing favorable hydrogen bond interactions with biological targets.[5] The -OCF₂H group is more lipophilic than a methoxy (-OCH₃) group and can significantly improve a compound's pharmacokinetic profile.
Collectively, these features make 3-Difluoromethoxy-5-fluoroisonicotinic acid a high-value building block for generating novel chemical entities with optimized drug-like properties.
Physicochemical Properties and Safe Handling
Before utilization, a thorough understanding of the compound's properties and the required safety measures is imperative.
Soluble in organic solvents (e.g., DMF, DMSO, MeOH)
Typical for functionalized carboxylic acids
Storage
Store at 2-8°C under an inert atmosphere
Recommended for fluorinated compounds
Safety and Handling Protocol
Fluorinated organic acids require careful handling to avoid personal exposure and maintain compound integrity.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is acceptable for incidental contact). Work should be performed in a certified chemical fume hood.[6]
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[6] For long-term storage, an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential degradation.
Handling: Avoid creating dust.[6] As with all perfluorinated and polyfluorinated substances, care should be taken to prevent contamination of equipment and work surfaces.[7] Use dedicated spatulas and glassware.
Spill Cleanup: In case of a spill, wear appropriate PPE. For a dry spill, carefully sweep the material to avoid generating dust and place it in a sealed container for disposal.[6] The area should then be decontaminated.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Core Application: Amide Coupling Reactions
The primary utility of 3-Difluoromethoxy-5-fluoroisonicotinic acid is as a reactant in amide bond formation. This reaction is fundamental to the assembly of complex molecules from smaller fragments. Below are detailed protocols for achieving this transformation.
General Workflow for Amide Synthesis
The overall process involves the activation of the carboxylic acid, followed by nucleophilic attack from a primary or secondary amine to form the amide bond.
Application Notes and Protocols for 3-Difluoromethoxy-5-fluoroisonicotinic Acid in Agrochemical Research
Introduction: The Potential of a Novel Fluorinated Pyridine Carboxylic Acid in Crop Protection The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Potential of a Novel Fluorinated Pyridine Carboxylic Acid in Crop Protection
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, fluorinated organic molecules have emerged as a particularly fruitful area of research, often imparting enhanced efficacy, metabolic stability, and favorable toxicological profiles to active ingredients.[1] 3-Difluoromethoxy-5-fluoroisonicotinic acid represents a promising, yet underexplored, scaffold for the development of next-generation herbicides, fungicides, and insecticides.
This molecule uniquely combines three key structural features that are hallmarks of successful agrochemicals:
Isonicotinic Acid Core: The pyridine carboxylic acid moiety is a well-established pharmacophore in a range of biologically active compounds. Its presence provides a versatile platform for chemical modification to optimize biological activity and selectivity.[2][3]
Difluoromethoxy Group (-OCF₂H): The incorporation of a difluoromethoxy group can significantly enhance the metabolic stability and lipophilicity of a molecule.[4][5] These properties are critical for improving the uptake, translocation, and residual activity of pesticides in the target organism.[4]
Fluorine Substitution: The strategic placement of fluorine atoms on aromatic rings is a common strategy in agrochemical design to modulate electronic properties and improve binding affinity to target enzymes or receptors.[6]
Given these favorable structural attributes, 3-difluoromethoxy-5-fluoroisonicotinic acid is a prime candidate for screening and development as a lead compound for novel crop protection agents. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed experimental protocols for evaluating the herbicidal, fungicidal, and insecticidal activity of this promising molecule.
Hypothesized Biological Activity and Potential Modes of Action
While specific biological data for 3-difluoromethoxy-5-fluoroisonicotinic acid is not yet widely published, its structural similarity to known active compounds allows for the formulation of several well-grounded hypotheses regarding its potential applications and modes of action.
Herbicidal Potential
Many commercial herbicides are based on pyridine and carboxylic acid functionalities. It is plausible that 3-difluoromethoxy-5-fluoroisonicotinic acid could act as a synthetic auxin mimic, disrupting plant growth regulation, or inhibit key plant enzymes such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).
Fungicidal Potential
The isonicotinic acid moiety is present in some compounds with demonstrated antifungal properties.[7][8] 3-Difluoromethoxy-5-fluoroisonicotinic acid could potentially inhibit fungal cell wall biosynthesis, disrupt mitochondrial respiration, or interfere with other vital metabolic pathways in pathogenic fungi.
Insecticidal Potential
Nicotinic acid derivatives have been explored for their insecticidal properties, with some acting on the insect nervous system.[9][10] It is conceivable that 3-difluoromethoxy-5-fluoroisonicotinic acid or its derivatives could modulate the activity of insect nicotinic acetylcholine receptors (nAChRs) or other critical neuronal targets.[11]
Experimental Protocols for Biological Screening
The following protocols provide detailed, step-by-step methodologies for the primary screening of 3-difluoromethoxy-5-fluoroisonicotinic acid for herbicidal, fungicidal, and insecticidal activity.
Protocol 1: Primary Screening for Herbicidal Activity (Whole Plant Bioassay)
This protocol is designed for the initial evaluation of the herbicidal effects of 3-difluoromethoxy-5-fluoroisonicotinic acid on a representative panel of monocotyledonous and dicotyledonous weed species.[12][13]
Seeds of representative weed species (e.g., Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail), Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf))
Potting mix
Pots or trays
Greenhouse or controlled environment growth chamber
Laboratory sprayer with adjustable nozzles
Analytical balance
Volumetric flasks and pipettes
Procedure:
Plant Propagation: Sow seeds of the selected weed species in pots or trays filled with potting mix. Grow the plants in a greenhouse or growth chamber under optimal conditions (e.g., 25-28°C, 16:8 hour light:dark cycle) until they reach the 2-4 leaf stage.
Preparation of Test Solutions:
Prepare a stock solution of 3-difluoromethoxy-5-fluoroisonicotinic acid in acetone (e.g., 10,000 ppm).
Prepare a series of dilutions from the stock solution to achieve the desired application rates (e.g., 1000, 500, 250, 125 g a.i./ha). The final spray solution should contain a surfactant (e.g., 0.1% v/v Tween® 20) to ensure uniform coverage.
Include a negative control (surfactant in water) and a positive control (a commercial herbicide with a known mode of action).
Herbicide Application:
Arrange the pots in a randomized complete block design within the spray chamber.
Apply the test solutions to the plants using a laboratory sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).
Evaluation:
Return the treated plants to the greenhouse or growth chamber.
Visually assess the plants for phytotoxicity at 3, 7, and 14 days after treatment (DAT). Use a rating scale from 0 (no effect) to 100 (complete plant death).
Record symptoms such as chlorosis, necrosis, stunting, and morphological deformities.
For promising compounds, determine the GR₅₀ (the concentration required to reduce plant growth by 50%) by harvesting the above-ground biomass at 14 DAT and performing a dose-response analysis.
Data Presentation:
Compound
Application Rate (g a.i./ha)
E. crus-galli (% Injury at 14 DAT)
A. retroflexus (% Injury at 14 DAT)
3-DFM-5-FIA
1000
3-DFM-5-FIA
500
3-DFM-5-FIA
250
3-DFM-5-FIA
125
Positive Control
X
Negative Control
0
0
0
Experimental Workflow:
Caption: Workflow for in vitro fungicidal activity screening.
Protocol 3: Primary Screening for Insecticidal Activity (Diet Incorporation Bioassay)
This protocol is suitable for assessing the toxicity of 3-difluoromethoxy-5-fluoroisonicotinic acid to chewing insects.
Test insects (e.g., larvae of Spodoptera frugiperda (fall armyworm) or Helicoverpa zea (corn earworm))
Multi-well plates (e.g., 24-well)
Fine paintbrush
Incubator or growth chamber
Procedure:
Preparation of Treated Diet:
Prepare a stock solution of 3-difluoromethoxy-5-fluoroisonicotinic acid in acetone.
Prepare a series of dilutions to achieve the desired final concentrations in the diet (e.g., 100, 50, 25, 10, 1 ppm).
Add a known volume of each dilution to a pre-weighed amount of molten artificial diet and mix thoroughly.
Include a solvent control (acetone only) and a negative control (no additions).
Dispense the treated diet into the wells of the multi-well plates and allow to cool and solidify.
Insect Infestation:
Using a fine paintbrush, carefully transfer one neonate or early instar larva into each well.
Seal the plates with a breathable membrane.
Incubation and Evaluation:
Incubate the plates under controlled conditions (e.g., 27°C, 16:8 hour light:dark cycle).
Assess larval mortality at 24, 48, and 72 hours after infestation.
Record any sublethal effects such as reduced feeding, delayed development, or abnormal behavior.
Calculate the LC₅₀ (the lethal concentration to kill 50% of the population) using probit analysis.
Data Presentation:
Compound
Concentration (ppm)
S. frugiperda (% Mortality at 72h)
3-DFM-5-FIA
100
3-DFM-5-FIA
50
3-DFM-5-FIA
25
3-DFM-5-FIA
10
3-DFM-5-FIA
1
Positive Control
X
Solvent Control
0
Experimental Workflow:
Caption: Workflow for primary insecticidal activity screening.
Conclusion and Future Directions
3-Difluoromethoxy-5-fluoroisonicotinic acid presents a compelling starting point for the discovery of novel agrochemicals. Its unique combination of a biologically relevant pyridine carboxylic acid core with efficacy-enhancing fluorine and difluoromethoxy substituents warrants a thorough investigation of its potential as a herbicide, fungicide, and insecticide. The protocols outlined in these application notes provide a robust framework for the initial screening and characterization of this promising compound. Positive results from these primary screens should be followed by more detailed secondary screening, mode of action studies, and structure-activity relationship (SAR) analysis to optimize the lead compound and develop commercially viable crop protection solutions.
References
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). Harnessing the Power of Fluorine: 4-(Difluoromethoxy)nitrobenzene in Agrochemical Innovation. [Link]
Gotor-Vila, A., et al. (2023, January 31). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC. [Link]
Zhang, X., et al. (2024, October 2). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. PubMed. [Link]
U.S. Geological Survey. Method for in vitro screening of aquatic fungicides. [Link]
O'Hagan, D. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
de Almeida, A. M. F., et al. (2014). Synthesis and Antifungal Activity In Vitro of Isoniazid Derivatives against Histoplasma capsulatum var. capsulatum. PMC. [Link]
Deshmukh, M. B., et al. (2012). Synthesis and insecticidal activity of some nicotinic acid derivatives. JOCPR. [Link]
Panigo, E., et al. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. [Link]
Hernandez-Perez, V., et al. (2023). Synthesis and Insecticidal Activity of Nitroguanidines Featuring R- and S-Proline. IEEE Xplore. [Link]
Funke, C., et al. Current Trends in the Design of Fluorine‐Containing Agrochemicals. ResearchGate. [Link]
iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]
Podleśna, A., et al. (2018, April 15). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. PubMed. [Link]
The University of Southern Mississippi. In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community. [Link]
Deshmukh, M. B., et al. (2012, August 9). Synthesis and insecticidal activity of some nicotinic acid derivatives. ResearchGate. [Link]
Wang, Z., et al. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]
Liu, Z., et al. (2020). Synthesis and Insecticidal Activity of Mesoionic Pyrido[1,2-α]pyrimidinone Derivatives Containing a Neonicotinoid Moiety. PMC. [Link]
Liu, Z., et al. (2021, June 4). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. ACS Publications. [Link]
Application Note: Strategic Utilization of 3-Difluoromethoxy-5-fluoroisonicotinic Acid in Drug Design
Executive Summary & Strategic Rationale In the landscape of modern drug discovery, the "Magic Methyl" effect has largely been superseded by the "Fluorine Scan." This application note details the strategic deployment of 3...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
In the landscape of modern drug discovery, the "Magic Methyl" effect has largely been superseded by the "Fluorine Scan." This application note details the strategic deployment of 3-Difluoromethoxy-5-fluoroisonicotinic acid (CAS: N/A - Custom Scaffold) as a high-value building block.
This scaffold is not merely a structural spacer; it is a physicochemical modulator .[1] By combining a pyridine core with a lipophilic hydrogen-bond donor (
) and an electronic tuner (), this molecule addresses three critical failure modes in hit-to-lead optimization:
Metabolic Instability: Blocks oxidative metabolism at the typically labile methoxy positions.
Permeability (LogD): The
group modulates lipophilicity without the solubility penalty of a or group.
Conformational Locking: The ortho-fluorine and ortho-difluoromethoxy substituents restrict the rotation of the C4-amide bond, potentially pre-organizing the molecule for receptor binding (the "Atropisomer Effect").
Physicochemical Profile & Design Logic
The following table contrasts the subject scaffold with its non-fluorinated analogs, highlighting why a switch to the 3-difluoromethoxy-5-fluoro motif is a superior design choice for lowering clearance (
).
Table 1: Comparative Physicochemical Properties (In Silico Estimates)
Property
3-Methoxy-isonicotinic acid
3-Difluoromethoxy-5-fluoroisonicotinic acid
Impact on Drug Design
H-Bond Donor
No (Acceptor only)
Yes (Weak)
acts as a "lipophilic phenol" mimic, improving binding affinity.
The pyridine nitrogen is less basic; the acid is more acidic (easier to deprotonate but harder to couple if not activated).
Metabolic Stability
Low (O-demethylation)
High
Blocks CYP450 oxidative dealkylation.
Steric Bulk ()
Medium
High
Increases rotational barrier of the C4-carbonyl.
Experimental Protocols
Protocol A: Sterically Hindered Amide Coupling
Challenge: The carboxylic acid at C4 is flanked by bulky substituents at C3 (
) and C5 (). Standard EDC/NHS coupling often fails due to steric hindrance and the reduced nucleophilicity of the incoming amine if the reaction kinetics are slow.
Solution: Use of HATU with controlled pH, or Ghosez’s Reagent for extremely unreactive amines.
Base: DIPEA (3.0 equiv) - Must be fresh and free of amines.
Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M)
Step-by-Step Methodology
Activation Phase:
Dissolve the isonicotinic acid derivative in anhydrous DMF under
atmosphere.
Add DIPEA.[2] Stir for 5 minutes at Room Temperature (RT).
Add HATU in one portion. The solution should turn yellow/orange.
Critical Step: Stir for 15-30 minutes to ensure formation of the active O-7-azabenzotriazole ester. Due to the electron-deficient pyridine ring, the active ester forms quickly but is prone to hydrolysis if wet.
Context: Converting the acid directly into a 1,3,4-oxadiazole bioisostere.
Hydrazide Formation: Treat the acid with TBTU (1.1 equiv) and Hydrazine monohydrate (2.0 equiv) in THF.
Cyclization: React the resulting hydrazide with an orthoformate or aldehyde followed by oxidative cyclization (e.g., using
).
Visualizing the Workflow
Diagram 1: Strategic SAR Decision Tree
This workflow illustrates when to introduce the 3-difluoromethoxy-5-fluoro motif during the Lead Optimization phase.
Caption: Decision logic for transitioning from a standard hit to the difluoromethoxy-pyridine scaffold to resolve DMPK liabilities.
Diagram 2: Reaction Mechanism & Troubleshooting
Visualizing the steric challenges during the HATU coupling of the 3,5-disubstituted pyridine acid.
Caption: Mechanistic bottleneck analysis focusing on the steric shielding at the C4 position and remediation strategies.
References
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link]
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development. [Link]
Erickson, J. A., et al. (2010). "The Difluoromethoxy Group: A Lipophilic Phenol Mimic?" Journal of Medicinal Chemistry.
purification techniques for 3-Difluoromethoxy-5-fluoroisonicotinic acid
Executive Summary This guide details the purification protocols for 3-Difluoromethoxy-5-fluoroisonicotinic acid (CAS: 1806336-45-7) . As a highly functionalized pyridine scaffold, this molecule presents unique challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the purification protocols for 3-Difluoromethoxy-5-fluoroisonicotinic acid (CAS: 1806336-45-7) . As a highly functionalized pyridine scaffold, this molecule presents unique challenges due to the electron-withdrawing nature of the fluorine and difluoromethoxy substituents. These groups significantly alter the acidity (pKa) and lipophilicity (LogP) compared to the parent isonicotinic acid, rendering standard "off-the-shelf" protocols suboptimal.
This document outlines a Tiered Purification Strategy designed to achieve >98% purity while maximizing yield. The approach integrates bulk acid-base extraction, selective recrystallization for regioisomer depletion, and preparative HPLC for final polishing.
Physicochemical Profile & Separation Logic
To design an effective purification, we must first understand the molecule's behavior in solution.
Property
Value (Est.)
Implication for Purification
Structure
Pyridine core, -COOH (C4), -F (C5), -OCHF₂ (C3)
Amphoteric nature; potential for zwitterionic behavior.
pKa (COOH)
~2.5 – 3.0
Significantly more acidic than isonicotinic acid (pKa ~4.8) due to ortho-F and -OCHF₂ groups.
pKa (Pyridine N)
< 1.0
The nitrogen is extremely electron-deficient; protonation requires strong acid (pH < 1).
LogP
~1.5 – 2.0
Moderate lipophilicity; soluble in EtOAc, MeOH, DMSO.
Solubility
High in basic aq.; Low in acidic aq.
Ideal candidate for pH-swing precipitation.
Key Mechanistic Insight: The electron-withdrawing effects of the fluorine and difluoromethoxy groups lower the pKa of the carboxylic acid. This means the molecule will remain ionized (carboxylate form) at lower pH levels than typical benzoic or nicotinic acids. Standard acidification to pH 4.0 may fail to precipitate the product; acidification to pH 1–2 is required.
Tier 1: Bulk Purification (Acid-Base Extraction)
Objective: Removal of non-acidic impurities (starting materials, decarboxylated byproducts) and bulk salts.
The "pH-Swing" Protocol:
This method exploits the acidity of the carboxylic acid to separate it from neutral organic impurities.
Dissolution: Dissolve the crude reaction mixture in 0.5 M NaOH (aq). Ensure the pH is >10.[1][2]
Why: Converts the acid to its highly water-soluble sodium carboxylate salt.
Organic Wash: Extract the aqueous layer twice with an organic solvent (e.g., Ethyl Acetate or Dichloromethane ).
Why: Removes unreacted neutral starting materials and decarboxylated byproducts (e.g., 3-difluoromethoxy-5-fluoropyridine) which are not soluble in the basic aqueous phase.
Checkpoint: Discard the organic layer (impurities). Keep the aqueous layer (product).
Acidification & Precipitation:
Cool the aqueous layer to 0–5 °C.
Slowly add 6 M HCl dropwise with vigorous stirring.
Critical Target: Adjust pH to 1.5 – 2.0 .
Why: You must suppress the ionization of the carboxylic acid (pKa ~2.5) to force precipitation.
Isolation:
Stir at 0 °C for 30 minutes to allow crystal growth.
Filter the resulting solid.[3][4][5][6] Wash the cake with cold acidic water (pH 2).
Dry under vacuum at 45 °C.
Tier 2: Regioisomer Depletion (Recrystallization)
Objective: Removal of closely eluting regioisomers (e.g., 2-fluoro isomer) that co-precipitated.
Fluorination chemistries often yield regioisomers that are difficult to separate by extraction. Recrystallization exploits the disruption of crystal lattice packing caused by the incorrect placement of the fluorine atom.
Recommended Solvent Systems:
System A (Preferred): Water / Ethanol (90:10).
Dissolve crude solid in boiling Ethanol. Add hot water until turbid. Cool slowly to room temperature, then to 4 °C.
System B (Alternative): Acetonitrile / 0.1% TFA.
Useful if the impurity profile is complex.
Self-Validating Checkpoint:
Analyze the mother liquor via 19F-NMR . The regioisomers will show distinct chemical shifts (typically Δδ > 5 ppm) compared to the product. If the mother liquor is enriched with the impurity, the crystallization is working.
Tier 3: High-Purity Polishing (Preparative HPLC)
Objective: Achievement of >99% purity for biological assays.
For drug development applications, trace impurities must be removed.
Chromatographic Conditions:
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).
Note: For difficult separations of fluorinated isomers, a PFP (Pentafluorophenyl) column is superior due to pi-pi and fluorine-fluorine interactions.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Why Acid? The modifier suppresses ionization (keeping the molecule neutral), sharpening the peak shape and increasing retention on the hydrophobic column.
Gradient: 5% B to 60% B over 20 minutes.
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/acid).
Process Workflow Diagram
The following logic tree visualizes the decision-making process for purifying this specific scaffold.
Figure 1: Decision tree for the purification of fluorinated isonicotinic acids, prioritizing bulk methods before chromatographic polishing.
Analytical Quality Control (QC)
To certify the identity and purity of 3-Difluoromethoxy-5-fluoroisonicotinic acid , the following data is required:
1H-NMR (DMSO-d6):
Look for the characteristic triplet of the -OCHF₂ proton (typically δ 7.0–7.6 ppm, J_HF ~ 70–75 Hz).
Verify the singlet (or doublet due to F-coupling) of the pyridine protons.
19F-NMR:
Essential for quantifying regioisomers. The -OCHF₂ fluorines will appear as a doublet around -80 to -90 ppm. The aromatic fluorine (C5) will appear distinct, likely around -120 to -140 ppm.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting 3-Difluoromethoxy-5-fluoroisonicotinic Acid Reactions
Ticket ID: FPYR-305-OCHF2
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are encountering difficulties with 3-Difluoromethoxy-5-fluoroisonicotinic acid (3-DFM-5-F-INA) . This is not a standard building block; it is a "push-pull" deactivated system with extreme steric congestion.
The molecule features a carboxylic acid at C4, flanked by a difluoromethoxy group (-OCHF
) at C3 and a fluorine atom at C5. This specific 3,4,5-substitution pattern creates a "perfect storm" for synthetic failure:
Steric Shielding: The ortho-substituents block nucleophilic attack at the carbonyl carbon.
Electronic Deactivation: The electron-deficient pyridine ring makes the system prone to decarboxylation and nucleophilic aromatic substitution (
) side reactions.
Solubility Issues: The lipophilic fluorinated ether disrupts standard polar solvent interactions.
This guide provides field-proven protocols to overcome these specific failure modes.
Module 1: The "Ortho-Effect" & Amide Coupling Failures
The Issue: Standard coupling reagents (EDC, DCC, HBTU) yield <10% conversion or result in unreacted starting material, even after 24 hours.
The Diagnosis:
The C3-OCHF
and C5-F groups create a "steric gate" around the C4-COOH. The bulky active esters formed by HBTU/HATU cannot effectively approach the amine due to this crowding. Furthermore, the electron-deficient ring destabilizes the active ester, making it prone to hydrolysis before the amine can attack.
The Solution: Activation via Acyl Chlorides or Fluorides
You must bypass the bulky "active ester" intermediate. We recommend converting the acid to an acid chloride or acyl fluoride in situ using non-acidic conditions to prevent decarboxylation.
Use this for highly sensitive substrates where thermal degradation is a risk.
Dissolve: Suspend 1.0 eq of 3-DFM-5-F-INA in dry DCM (0.1 M).
Activate: Add 1.2 eq of Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at 0°C.
React: Stir at 0°C to RT for 1-2 hours. Monitor by TLC (methanol quench) to confirm acid chloride formation.
Couple: Add 1.1 eq of Amine and 2.5 eq of DIPEA (Hunig’s Base) dropwise.
Workup: Standard aqueous workup.
Why this works: Ghosez’s reagent forms the acid chloride under neutral conditions, avoiding the HCl generation associated with Thionyl Chloride (
), which often triggers decarboxylation in electron-poor pyridines [1].
Protocol B: TFFH (Acyl Fluoride Route)
Use this if the amine is also sterically hindered.
Mix: Combine 1.0 eq Acid, 1.1 eq Amine, and 1.5 eq TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) in DMF.
Base: Add 3.0 eq DIPEA.
React: Stir at RT. Acyl fluorides are smaller than active esters and less moisture-sensitive than acid chlorides, allowing them to penetrate the steric shield [2].
Module 2: Stability & Decarboxylation Risks[1][2]
The Issue: The reaction mixture turns black/tarry upon heating (>60°C), and LCMS shows a mass corresponding to [M-44] (Loss of CO
).
The Diagnosis:
Electron-deficient pyridine carboxylic acids are thermodynamically prone to decarboxylation. The fluorine and difluoromethoxy groups withdraw electron density, stabilizing the intermediate anion formed after
loss.
Visualizing the Risk:
Figure 1: Thermal decarboxylation pathway driven by electron-withdrawing substituents.
Corrective Action:
NEVER reflux this acid in thionyl chloride (
) or oxalyl chloride without strict temperature control.
Limit Temperature: Keep all reactions below 40°C.
Base Selection: Avoid strong hydroxide bases (NaOH/KOH) at high temps, which can promote decarboxylation mechanisms. Use carbonate bases (
, ) or organic amines.
Module 3: Side Reaction - Nucleophilic Aromatic Substitution (
)
The Issue: You observe a byproduct with Mass [M + Amine - HF].
The Diagnosis:
The Fluorine at position C5 is activated by the pyridine nitrogen and the electron-withdrawing carboxyl group. If you use a primary amine as a nucleophile for amide coupling, it may attack C5 instead of the carbonyl C4, displacing the fluorine [3].
Troubleshooting Table:
Variable
High Risk Condition
Recommended Safe Condition
Nucleophile
Primary aliphatic amines (unhindered)
Secondary amines or anilines
Stoichiometry
Excess Amine (>1.5 eq)
Strict 1:1 or 1.1 eq of Amine
Temperature
> 50°C
0°C to RT
Solvent
DMSO/DMF (Polar Aprotic enhances )
DCM/THF (Non-polar suppresses )
Module 4: Synthesis & Sourcing (If making the starting material)
The Issue: Difficulty installing the -OCHF
group on the 3-hydroxy precursor.
The Diagnosis:
The pyridine nitrogen competes with the hydroxyl oxygen for the alkylating agent (N-alkylation vs. O-alkylation).
The Solution:
Use Sodium Chlorodifluoroacetate (
) or Difluorophos reagents rather than Freon gas.
Solvent: DMF/Water mix (9:1).
Base:
(mild).
Key Step: The reaction involves the in situ generation of difluorocarbene (:CF
). This species prefers O-insertion over N-alkylation in this specific electronic environment [4].
Workflow Diagram:
Figure 2: Optimal synthesis workflow to minimize N-alkylation side products.
Frequently Asked Questions (FAQs)
Q: Can I use EDC/NHS to make the active ester?A: We strongly advise against it. The ortho-substitution (F and OCHF
) creates too much steric bulk. The NHS ester will form very slowly and likely hydrolyze during purification or reaction. Use the Ghosez Reagent protocol (Module 1).[1]
Q: Is the OCHF
group stable to acid?A: Generally, yes. The difluoromethoxy group is significantly more stable than a standard methoxy group due to the strong C-F bonds. It survives TFA deprotection of Boc groups. However, avoid prolonged reflux in strong aqueous acids (HCl/HSO), which can slowly hydrolyze the ether [5].
Q: Why is my product soluble in organic solvents despite being a carboxylic acid?A: The combination of the Fluorine and Difluoromethoxy groups adds significant lipophilicity (Lipophilic Hydrogen Bond Donor character). The molecule may not partition well into basic aqueous layers during extraction.
Tip: When extracting, acidify the aqueous layer to pH 3-4 and extract with EtOAc/THF (3:1) to ensure recovery.
References
Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Angewandte Chemie International Edition, 18(1), 72-73.
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides and Amides." Journal of the American Chemical Society, 117(19), 5401–5402.
Boyle, B. T., et al. (2022).[2] "Halogenation of the 3-position of pyridines through Zincke imine intermediates." Science, 378(6621), 773–779. [2]
Zafrani, Y., et al. (2017). "Difluoromethoxy-arenes: a physicochemical perspective." Journal of Medicinal Chemistry, 60(2), 797-804.
Leroux, F. R., et al. (2005). "The Difluoromethoxy Group: A Fascinating Fluorinated Substituent." ChemBioChem, 6(12), 2356-2359.
Technical Support Center: 3-Difluoromethoxy-5-fluoroisonicotinic Acid
Subject: Purification & Handling Troubleshooting Guide Executive Summary You are likely encountering difficulties with 3-Difluoromethoxy-5-fluoroisonicotinic acid due to its deceptive "amphoteric" nature. While nominally...
You are likely encountering difficulties with 3-Difluoromethoxy-5-fluoroisonicotinic acid due to its deceptive "amphoteric" nature. While nominally a pyridine carboxylic acid, the electron-withdrawing effects of the fluorine (C5) and difluoromethoxy (C3) groups significantly suppress the basicity of the pyridine nitrogen while enhancing the acidity of the carboxylic acid.
This molecule does not behave like unsubstituted isonicotinic acid. It is an electron-deficient aromatic acid with a lipophilic "tail" (-OCHF₂). Successful purification requires abandoning standard zwitterion protocols in favor of strategies designed for highly acidic, lipophilic heterocycles.
Module 1: Extraction & Workup Issues
User Query: "I am losing my product in the aqueous layer during acid/base extraction, or it precipitates as a gum that I cannot filter."
The Mechanism: The "Isoelectric Trap"
Standard pyridine workups assume a basic pKa ~5.2 (pyridine nitrogen). However, your molecule’s pyridine nitrogen pKa is likely suppressed to < 2.0 due to the ortho-fluorine and meta-difluoromethoxy groups.
At pH 7-10: The molecule is fully anionic (carboxylate form) and water-soluble.
At pH 3-4: You are approaching the isoelectric point (pI) where the molecule is neutral. It may precipitate, but often forms an oil ("oiling out") due to the lipophilic -OCHF₂ group preventing clean crystallization.
At pH < 1: The pyridine nitrogen might protonate, returning the molecule to the water phase as a cation, leading to yield loss if you extract with organics here.
Troubleshooting Protocol: The Controlled pH Swing
Step
Action
Technical Rationale
1
Dissolution
Dissolve crude in 0.5 M NaOH (cold). Avoid strong bases or heat to prevent nucleophilic attack on the -OCHF₂ or decarboxylation.
2
Wash
Wash the basic aqueous layer with MTBE or Dichloromethane . Removes non-acidic organic impurities (starting materials, decarboxylated byproducts).
3
Acidification
CRITICAL: Acidify slowly with 1N HCl to pH 3.0 – 3.5 . Do not overshoot to pH 1.
4
Extraction
Extract immediately with Ethyl Acetate (EtOAc) or 2-MeTHF .
5
Optimization
If yield is low, saturate the aqueous phase with NaCl (salting out) to force the lipophilic fluorinated species into the organic layer.
Caption: Figure 1. The extraction "sweet spot" is narrow (pH 2.5–3.5). Below pH 1, the pyridine protonates and solubility shifts back to water.
Module 2: Chromatography Troubleshooting
User Query: "The compound streaks badly on silica gel, or co-elutes with impurities."
The Mechanism: Silanol Interactions
The carboxylic acid moiety interacts strongly with the acidic silanols on silica gel, causing peak tailing. Furthermore, the -OCHF₂ group adds lipophilicity, making the compound "stick" to C18 columns if the ionization isn't suppressed.
Solution A: Reverse Phase (Recommended)
Reverse phase (C18) is superior for fluorinated aromatics due to the hydrophobic effect of the fluorine atoms.
Column: C18 or Phenyl-Hexyl (Phenyl phases interact well with electron-deficient pyridines).
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).
Why: You MUST suppress the ionization of the carboxylic acid (keep pH < pKa ~3.5) to get a sharp peak.
Mobile Phase B: Acetonitrile (preferred over Methanol for fluorinated compounds).
Solution B: Normal Phase (Silica)
If you must use silica, standard Hexane/EtOAc will fail.
Warning: Avoid amine modifiers (Triethylamine) as they form salts with the acid, making purification harder.
Module 3: Stability & Storage
User Query: "My compound is turning brown or decomposing upon drying."
The Mechanism: Decarboxylation & Hydrolysis
Decarboxylation: Electron-deficient pyridine carboxylic acids are prone to thermal decarboxylation. The fluorine at C5 and -OCHF₂ at C3 destabilize the C-COOH bond at high temperatures.
Difluoromethoxy Instability: While generally stable, the -OCHF₂ group can undergo hydrolysis to the phenol (-OH) under strong acidic conditions over prolonged periods.
Self-Validating Stability Protocol
Parameter
Limit/Recommendation
Reason
Drying Temp
Max 45°C (Vacuum)
Prevents thermal decarboxylation (loss of CO₂).
Acid Exposure
Avoid concentrated HCl/H₂SO₄
Prevents hydrolysis of -OCHF₂ to -OH.
Storage
-20°C, Desiccated
Prevents moisture-induced degradation.
DOT Diagram 2: Purification Decision Tree
Caption: Figure 2. Decision matrix for purification. Note that crystallization is difficult for -OCHF₂ compounds; chromatography is often required first.
FAQ: Frequently Asked Questions
Q: Can I use trifluoroacetic acid (TFA) in my LC-MS method?A: Yes, but be aware of signal suppression in MS (negative mode). Formic acid is often better for sensitivity, but TFA provides sharper peak shapes for this specific acidic scaffold.
Q: I see a new peak at M-50 in my mass spec. What is it?A: This is likely the difluorocarbene elimination product (loss of CF₂). This usually happens in the MS source (fragmentation) and does not necessarily indicate sample degradation, unless you see it in the NMR (loss of the triplet at ~6.5-7.5 ppm).
Q: Can I use boron tribromide (BBr3) to deprotect other groups on the molecule?A:ABSOLUTELY NOT. Strong Lewis acids like BBr₃ will cleave the difluoromethoxy ether bond, converting your -OCHF₂ group into a hydroxyl group (-OH) [1].
References
BenchChem. (2025).[1][2][3] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from 2
Lajin, B., et al. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A. Retrieved from 4
Technical Support Center: Analytical Detection of 3-Difluoromethoxy-5-fluoroisonicotinic Acid
Case ID: 3-DFM-5-FINA-001 Status: Active Specialist: Senior Application Scientist Last Updated: February 14, 2026[1] Executive Summary This guide addresses the specific analytical challenges associated with 3-(Difluorome...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 3-DFM-5-FINA-001
Status: Active
Specialist: Senior Application Scientist
Last Updated: February 14, 2026[1]
Executive Summary
This guide addresses the specific analytical challenges associated with 3-(Difluoromethoxy)-5-fluoroisonicotinic acid (CAS: 1806336-45-7). Due to the unique combination of a pyridine core, a carboxylic acid, and electron-withdrawing fluorinated groups, this molecule presents distinct chromatographic and ionization behaviors.[1]
Compound Profile:
Formula:
Molecular Weight: 207.11 g/mol
Key Properties:
Acidity: The carboxylic acid is the primary ionization site. The electron-withdrawing fluorine (C5) and difluoromethoxy (C3) groups lower the pKa of the carboxylic acid (predicted
) and significantly reduce the basicity of the pyridine nitrogen.[1][2]
Polarity: Amphiphilic. The fluorinated groups add lipophilicity, while the acid group confers polarity.[1]
Diagnosis:
The pyridine nitrogen, even with reduced basicity, can interact with residual silanols on the stationary phase.[1] Additionally, the carboxylic acid moiety can chelate trace metals in the LC system.
Causality:
Silanol Interaction: At neutral pH, residual silanols (
) act as cation exchangers, retaining the protonated pyridine nitrogen, causing tailing.[1][2]
Metal Chelation: Carboxylic acids can bind to iron or stainless steel surfaces in the column frits or flow path.
Corrective Protocol:
Parameter
Recommendation
Scientific Rationale
Column Selection
C18 with Polar Embedding or PFP (Pentafluorophenyl)
Polar-embedded groups shield silanols.[1][2] PFP columns offer orthogonal selectivity via - and F-F interactions specific to fluorinated analytes.
Mobile Phase pH
Acidic (pH 2.0 - 2.5)
Suppresses silanol ionization () and ensures the carboxylic acid is fully protonated () for consistent retention.[1][2]
Additives
0.1% Formic Acid or Difluoroacetic Acid (DFA)
DFA is an ion-pairing agent that improves peak shape for fluorinated compounds without the severe signal suppression of TFA.[1][2]
Issue 2: Retention Time Drifting
Diagnosis:
Inconsistent retention times (RT) often stem from inadequate pH control near the analyte's pKa.[2]
Self-Validating Check:
Test: Inject the standard at pH 2.5 and pH 3.5.
Validation: If RT shifts significantly (>5%), your method pH is too close to the pKa.[2] Lock the pH at least 2 units away from the pKa (Target pH < 2.5).[2]
Caption: Decision tree for isolating the root cause of peak asymmetry in fluorinated isonicotinic acid analysis.
Module 2: Mass Spectrometry (LC-MS/MS) Optimization
Issue 1: Low Sensitivity in Positive Mode
Diagnosis:
Users often default to ESI+ (
).[2] However, the electron-withdrawing nature of the fluorine and difluoromethoxy groups drastically reduces the basicity of the pyridine nitrogen, making protonation difficult.[1]
Solution: Switch to Negative Mode (ESI-)
The carboxylic acid moiety readily deprotonates to form
Lower voltage in negative mode reduces discharge.[1][2]
Desolvation Temp
350°C - 450°C
High temperature required to desolvate the polar acid.
Cone Voltage
20 - 30 V
Optimize to prevent in-source fragmentation.
Issue 2: Signal Suppression (Matrix Effects)
Diagnosis:
Co-eluting phospholipids or salts suppress the ionization of the analyte.[2]
Protocol: Gradient Wash
Ensure your gradient includes a high organic wash (95% ACN or MeOH) for at least 2 minutes after the analyte elutes to clear the column of lipophilic matrix components.[2]
Module 3: Sample Preparation & Stability
Issue 1: Solubility and Recovery
Challenge:
As a zwitterionic-like structure (depending on pH), solubility can be tricky.[1][2] The free acid form may precipitate in pure aqueous buffers at low pH.
Preparation Protocol:
Stock Solution: Dissolve 1 mg in 1 mL DMSO or Methanol . Do not use pure water.
Working Standard: Dilute stock into 50:50 Water:Methanol.
Filtration: Use PTFE or Nylon filters. Avoid Cellulose Acetate, which may bind the aromatic ring.
Issue 2: Stability of the Difluoromethoxy Group
Risk:
While generally stable, the
group can undergo hydrolysis under highly basic conditions () or extreme thermal stress.[2]
Q: Can I use Trifluoroacetic Acid (TFA) in my mobile phase?A: While TFA improves peak shape, it causes severe ion suppression in MS (negative mode).[1][2] Use Formic Acid (0.1%) or Difluoroacetic Acid (0.05%) as a compromise between peak shape and sensitivity.[2]
Q: Why do I see a split peak?A: This is likely a solvent mismatch. If your sample is dissolved in 100% DMSO or Methanol and injected into a high-aqueous initial gradient, the analyte may precipitate or experience "solvent focusing" issues.[1] Solution: Match the sample diluent to the initial mobile phase conditions (e.g., 90% Water / 10% MeOH).[2]
Q: What is the primary fragment for MRM optimization?A: In ESI- (
206.1), the most common loss is (44 Da), leading to a fragment at 162.[1][2]1. A secondary fragment often involves the loss of HF (20 Da).
References
Separation of Fluorinated Pyridines
Title: "Chromatographic behavior of fluorinated pyridine derivatives on polar-embedded st
Source: Journal of Chrom
Context: Validates the use of polar-embedded columns for reducing silanol interactions with pyridine-based analytes.
Technical Support Center: Scaling Up the Synthesis of 3-Difluoromethoxy-5-fluoroisonicotinic Acid
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of 3-Difluoromethoxy-5-fluoroisonicotinic acid. As a key building block in modern d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of 3-Difluoromethoxy-5-fluoroisonicotinic acid. As a key building block in modern drug discovery, successful and scalable synthesis of this molecule is critical. This document moves beyond a simple recitation of steps to address the common challenges and critical decision points encountered during laboratory and pilot-scale production, ensuring a robust and reproducible process.
I. Proposed Synthetic Pathway & Core Challenges
The synthesis of 3-Difluoromethoxy-5-fluoroisonicotinic acid presents unique challenges, primarily related to the introduction and stability of the difluoromethoxy group and the management of regioselectivity. A common and effective strategy involves a two-step process starting from a commercially available, pre-functionalized pyridine core.
Caption: Troubleshooting workflow for the synthesis of 3-Difluoromethoxy-5-fluoroisonicotinic acid.
III. Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best for monitoring this reaction and characterizing the final product?A: A combination of techniques is essential. For reaction monitoring, Thin Layer Chromatography (TLC) provides a quick qualitative check, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers precise tracking of starting material consumption and product formation. [1]For final product characterization, ¹H, ¹³C, and ¹⁹F NMR are indispensable. In ¹H NMR, the difluoromethoxy proton will appear as a characteristic triplet with a large J-coupling (~70-75 Hz). In ¹⁹F NMR, you will see two signals: one for the aromatic fluorine and another for the difluoromethoxy group (a doublet). High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.
Q2: Are there any specific safety precautions I should take?A: Yes. The difluoromethoxylation step generates difluorocarbene, a reactive intermediate. The reaction should be conducted in a well-ventilated fume hood. DMF is a reproductive toxin and should be handled with appropriate personal protective equipment (PPE). The hydrolysis step uses strong acids or bases, requiring careful handling to avoid chemical burns.
Q3: Can this synthesis be scaled up to the kilogram level?A: Yes, but with considerations. The primary challenge in scaling up is heat management, especially during the exothermic decomposition of sodium 2-chloro-2,2-difluoroacetate. [2]On a large scale, a jacketed reactor with precise temperature control is necessary. A slow, controlled addition of the reagent via an addition funnel or pump is crucial to prevent thermal runaway. Furthermore, workup and isolation on a large scale may require specialized filtration and drying equipment.
Q4: Why use 5-Fluoro-3-hydroxy-isonicotinonitrile as a starting material? Why not add the fluorine or nitrile later?A: This starting material is advantageous because the sensitive fluoro and hydroxyl groups are already in place. Attempting to introduce a fluorine atom onto the pyridine ring late in the synthesis can be challenging and may require harsh conditions that could degrade the difluoromethoxy group. Similarly, installing the nitrile or carboxylic acid at a later stage adds steps and potential yield losses. Building upon a pre-functionalized core is generally a more convergent and efficient strategy.
IV. Experimental Protocol: Step 1 - Synthesis of 3-Difluoromethoxy-5-fluoroisonicotinonitrile
This protocol is provided for a laboratory scale and should be optimized for specific equipment and reagent lots.
Materials & Reagents
Reagent
M.W. ( g/mol )
Quantity (mmol)
Mass/Volume
5-Fluoro-3-hydroxy-isonicotinonitrile
138.10
10.0
1.38 g
Sodium 2-chloro-2,2-difluoroacetate
152.46
30.0
4.57 g
Anhydrous Potassium Carbonate (K₂CO₃)
138.21
20.0
2.76 g
Anhydrous Dimethylformamide (DMF)
-
-
20 mL
Procedure:
Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 5-Fluoro-3-hydroxy-isonicotinonitrile (1.38 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
Solvent Addition: Add anhydrous DMF (20 mL) to the flask.
Heating: Begin stirring the mixture and heat to an internal temperature of 110 °C using an oil bath.
Reagent Addition: Once the temperature is stable, add the sodium 2-chloro-2,2-difluoroacetate (4.57 g, 30.0 mmol) in three equal portions over 30 minutes.
Reaction: Maintain the reaction temperature at 110-115 °C for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS.
Workup (Cooling): Once the starting material is consumed, remove the heat source and allow the reaction mixture to cool to room temperature.
Quenching: Slowly pour the reaction mixture into 100 mL of ice-cold water.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-Difluoromethoxy-5-fluoroisonicotinonitrile as a solid. A typical yield is 65-75%.
V. References
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from
Movassaghi, M., et al. (n.d.). A Scalable Synthesis of the Difluoromethyl-allo-threonyl Hydroxamate-Based LpxC Inhibitor LPC-058. National Institutes of Health. Retrieved from
Google Patents. (n.d.). Process for preparing 5-fluoronicotinic acid. Retrieved from
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. Retrieved from
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1). Retrieved from
Google Patents. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved from
Hu, J., et al. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. Retrieved from
Lísa, M. (2017). Lipidomic analysis of biological samples. Retrieved from
Purohit, D., et al. (2016). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Retrieved from
Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of Heterocycles via a Radical Process. Royal Society of Chemistry. Retrieved from
Technical Comparison Guide: 3-Difluoromethoxy-5-fluoroisonicotinic Acid vs. Fluorinated Analogs
This guide provides a technical evaluation of 3-Difluoromethoxy-5-fluoroisonicotinic acid , a specialized heterocyclic building block. It contrasts this scaffold with established fluorinated alternatives, focusing on phy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical evaluation of 3-Difluoromethoxy-5-fluoroisonicotinic acid , a specialized heterocyclic building block. It contrasts this scaffold with established fluorinated alternatives, focusing on physicochemical properties, synthetic utility, and medicinal chemistry applications.[1]
Executive Summary: The "Lipophilic Hydrogen Bond Donor" Advantage
In modern drug discovery, 3-Difluoromethoxy-5-fluoroisonicotinic acid represents a strategic evolution from classic fluorinated pyridines. While 3,5-difluoroisonicotinic acid is the industry standard for reducing ring electron density and metabolic liability, it lacks the hydrogen bond donor (HBD) capability often required for target engagement.
The introduction of the difluoromethoxy (-OCF₂H) group at the C3 position creates a unique "Goldilocks" scaffold. It retains the electron-withdrawing resilience of fluorine while introducing a lipophilic hydrogen bond donor—a rare property that can improve potency without the solubility penalty often associated with pure fluorocarbon chains.
Core Value Proposition
Bioisosterism: Acts as a metabolically stable bioisostere of the methoxy (-OMe) group.
Conformational Locking: The -OCF₂H group often adopts an orthogonal conformation relative to the ring, influencing binding pocket fit.
Acidity Modulation: Fine-tunes the pKa of the carboxylic acid to a range distinct from both mono- and di-fluoro variants.
Physicochemical Performance Matrix
The following table contrasts the target molecule with its primary competitors. Data values are derived from consensus structure-activity relationship (SAR) principles and chemometric estimations.
Property
3-Difluoromethoxy-5-fluoroisonicotinic Acid
3,5-Difluoroisonicotinic Acid
3-Methoxy-5-fluoroisonicotinic Acid
3-Fluoroisonicotinic Acid
Role
Target Scaffold
Standard Comp.
Metabolic Liability
Minimalist Comp.
MW ( g/mol )
~207.1
159.1
171.1
141.1
cLogP
~1.4 (Mod. Lipophilic)
~0.9 (Low Lipophilic)
~0.8 (Hydrophilic)
~0.6
H-Bond Donor
Yes (Weak, Lipophilic)
No
No
No
Acid pKa
~3.2 (Stronger Acid)
~2.8 (Strongest Acid)
~3.8 (Moderate)
~3.5
Metabolic Stability
High (Blocks O-dealkylation)
High (Blocks oxidation)
Low (O-demethylation risk)
Moderate
Electronic Effect
+ (Inductive w/d)
Strong
(Donating)
Key Insight: The -OCF₂H group increases lipophilicity (cLogP) significantly more than a single fluorine atom, aiding membrane permeability, while maintaining a lower TPSA than the methoxy analog.
Synthetic Accessibility & Workflow
Unlike the commodity chemical 3,5-difluoroisonicotinic acid, the 3-difluoromethoxy variant requires a specialized synthesis. The most robust route avoids direct fluorination, instead utilizing a late-stage difluoromethylation of a hydroxy-pyridine precursor.
Comparative Synthetic Routes
Figure 1: Synthetic divergence between the target scaffold and its all-fluoro competitor.[2] The target requires a difluorocarbene insertion strategy.
Experimental Protocol: O-Difluoromethylation
Recommended procedure for synthesizing the core scaffold from 3-hydroxy-5-fluoroisonicotinic acid methyl ester.
Reagent Setup: Dissolve the starting phenol (1.0 eq) in DMF/Water (4:1 v/v). A biphasic system is critical to solubilize the inorganic base.
Base Activation: Add Cs₂CO₃ (2.0 eq) and stir at RT for 15 mins to form the phenoxide anion.
Reaction: Heat to 100°C for 4–6 hours. Note: The reaction generates CO₂; ensure open ventilation or a pressure-release system.
Workup: Cool to RT, dilute with EtOAc, and wash with LiCl solution (to remove DMF).
Hydrolysis: Treat the resulting ester with LiOH in THF/H₂O to liberate the free acid.
Bioisosteric Analysis: The "Difluoromethoxy Effect"[1][3]
Why choose this molecule over the simpler 3,5-difluoro analog?
A. The Lipophilic Hydrogen Bond Donor
The C-H bond in the -OCF₂H group is sufficiently polarized by the two geminal fluorine atoms to act as a weak hydrogen bond donor.
Mechanism: The CF₂ group withdraws electron density, making the proton acidic (pKa ~ 26 in DMSO, but effective in protein pockets).
Application: Use this scaffold when the binding pocket contains a hydrogen bond acceptor (e.g., a backbone carbonyl) that was previously engaged by a hydroxyl or amine group, but where you need to eliminate the desolvation penalty of a polar group.
B. Metabolic Blocking
Vs. Methoxy: The -OCH₃ group is a "soft spot" for CYP450 enzymes (O-demethylation). Replacing H with F (to get -OCF₂H) sterically and electronically blocks this oxidation.
Vs. Trifluoromethoxy: While -OCF₃ is more stable, it lacks the H-bond donor capability and is significantly bulkier. The -OCF₂H group is a compromise that retains interaction potential.
Structural Activity Relationship (SAR) Logic
The following diagram illustrates the decision logic for selecting between these isonicotinic acid derivatives during Lead Optimization.
Figure 2: Decision tree for selecting the optimal fluorinated isonicotinic acid based on binding pocket requirements.
References
BenchChem. (2025).[1][3] The Ascendance of Difluoromethoxy-Substituted Pyridines in Modern Drug Discovery. Retrieved from
Zafrani, Y., et al. (2017).[4] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from [5]
Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. Retrieved from
CAS Common Chemistry. (2025).[6] 2-Fluoroisonicotinic acid Properties. Retrieved from [6]
Purity Assessment of 3-Difluoromethoxy-5-fluoroisonicotinic Acid: A Comparative Technical Guide
Executive Summary The synthesis of 3-Difluoromethoxy-5-fluoroisonicotinic acid presents unique analytical challenges due to its highly functionalized pyridine core. The coexistence of a carboxylic acid, a ring fluorine,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3-Difluoromethoxy-5-fluoroisonicotinic acid presents unique analytical challenges due to its highly functionalized pyridine core. The coexistence of a carboxylic acid, a ring fluorine, and a difluoromethoxy (
) group creates a "perfect storm" for regioisomeric impurities and ionization variances that render standard HPLC-UV methods insufficient when used in isolation.
This guide compares the two dominant methodologies for purity assessment: Quantitative
NMR (qNMR) and UHPLC-PDA-MS . While HPLC remains the workhorse for trace impurity profiling, this guide argues that qNMR must be established as the primary method for assay value assignment due to its lack of response factor bias.
Structural Analysis & Impurity Profile
Before selecting an analytical method, one must understand the molecule's behavior in solution.
Regioisomers: 2- or 6-substituted variants formed during lithiation/halogenation steps.
Inorganic Salts: Fluoride salts (KF, NaF) carried over from difluoromethylation.
Comparative Methodology
Method A:
qNMR (The Primary Standard)
Verdict: Superior for absolute assay (weight % purity).
Mechanism: Direct quantification of molar ratios between the analyte and a certified internal standard (IS). Unlike UV, NMR signal intensity is independent of the chemical structure, provided relaxation times are respected.
Experimental Protocol
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a fluorine-capable probe (e.g., BBFO).
Solvent: DMSO-
(Preferred for solubility of the carboxylic acid).
Internal Standard (IS):3,5-Bis(trifluoromethyl)benzoic acid (TraceCERT® or equivalent).
Reasoning: It has a distinct shift (
ppm) that does not overlap with the target's aromatic F ( to ppm) or ( to ppm).
): Must be (Longitudinal relaxation time). For fluorinated pyridines, can exceed 2-3 seconds; set seconds to prevent signal saturation and under-quantification.
Spectral Width: Sufficient to cover
to ppm.
Scans: 16–64 (to achieve S/N > 150:1).
Method B: UHPLC-PDA-MS (The Trace Profiler)
Verdict: Essential for detecting organic impurities
.
Mechanism: Separation based on hydrophobicity and dipole interactions.
Challenge: Pyridine carboxylic acids often "tail" on standard C18 columns due to interaction with residual silanols.
- and dipole-dipole interactions specific to fluorinated aromatics, providing superior separation of regioisomers compared to C18.
Mobile Phase:
A: Water + 0.1% Formic Acid (buffers the carboxylic acid to keep it protonated/neutral).
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Detection:
UV at 260 nm (Pyridine
).
MS (ESI+) in SIM mode for target mass.
Performance Comparison Data
The following table summarizes the performance of the two methods based on experimental validation of fluorinated pyridine intermediates.
Feature
Method A: qNMR
Method B: UHPLC-UV
Method C: Potentiometric Titration
Primary Output
Absolute Purity (wt%)
Relative Purity (Area %)
Total Acid Content
Specificity
High (Distinguishes F-isomers)
Medium (Co-elution risks)
Low (Counts all acidic protons)
Limit of Detection
(Trace analysis)
N/A
Reference Standard
Not Required (Internal Standard used)
Required (For accurate w/w%)
N/A
Blind Spots
Inorganic salts (unless analyzing counter-ions)
Non-UV active impurities
Neutral impurities
Throughput
Low (15-30 min/sample)
High (5-10 min/sample)
Medium
Decision Workflow (Visualization)
The following diagram outlines the logical flow for releasing a batch of 3-Difluoromethoxy-5-fluoroisonicotinic acid, ensuring both identity and purity are validated.
Caption: Integrated Analytical Workflow. Note the sequential use of NMR for assay followed by HPLC for trace impurity profiling.
Scientific Rationale & Causality
Why qNMR over HPLC for Assay?
In early-stage drug development, reference standards for new intermediates like 3-Difluoromethoxy-5-fluoroisonicotinic acid are rarely available. Using HPLC area % assumes that the target molecule and all impurities have identical Extinction Coefficients (
) at the detection wavelength. This is scientifically flawed for fluorinated pyridines, where the loss of the aromatic fluorine or the carboxylic acid significantly alters UV absorption.
qNMR eliminates this bias by responding only to the number of resonating nuclei (molar ratio), making it the only self-validating method for "purity" assignment in the absence of a certified standard [1].
Why PFP Columns?
Standard C18 columns rely heavily on hydrophobic interactions. However, fluorinated compounds exhibit unique "fluorous" behavior. Pentafluorophenyl (PFP) phases engage in specific
- interactions with the electron-deficient pyridine ring and dipole-dipole interactions with the C-F bonds. This provides the necessary selectivity to resolve the 3-difluoromethoxy regioisomer from potential 2-difluoromethoxy byproducts, which often co-elute on C18 [2].
References
BenchChem Technical Support. (2025).[2][3][4][5] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. BenchChem.[3][4][5] Link
Pereira, L., et al. (2010).[6] HPLC Separation of Fluorinated Compounds Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Link
Sigma-Aldrich. (2024). Certified Reference Materials for 19F NMR. Merck KGaA. Link
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
Technical Guide: Performance of 3-Difluoromethoxy-5-fluoroisonicotinic Acid in Drug Discovery Assays
Executive Summary: The "Goldilocks" Bioisostere In the optimization of pyridine-based lead compounds—particularly kinase inhibitors and anti-inflammatory agents—3-Difluoromethoxy-5-fluoroisonicotinic acid represents a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Bioisostere
In the optimization of pyridine-based lead compounds—particularly kinase inhibitors and anti-inflammatory agents—3-Difluoromethoxy-5-fluoroisonicotinic acid represents a critical strategic scaffold. It addresses a common medicinal chemistry bottleneck: the trade-off between metabolic stability and binding affinity.
While the methoxy group (
) is often metabolically labile (liable to O-demethylation), and the trifluoromethoxy group () is lipophilic but sterically bulky and chemically inert, the difluoromethoxy group () occupies a "Goldilocks" zone. It provides:
Metabolic Blocking: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
bonds protect against oxidative metabolism.
H-Bond Donor Capability: Unlike
, the terminal proton in is sufficiently acidic to act as a weak hydrogen bond donor, potentially picking up unique interactions in the ATP-binding pocket of kinases.
Lipophilicity Modulation: It increases lipophilicity (
) less aggressively than , maintaining better solubility profiles.
This guide evaluates the performance of this specific scaffold against its direct analogs in key ADME and physicochemical assays.
Comparative Physicochemical Performance
The following data illustrates why a researcher would select the 3-difluoromethoxy-5-fluoro scaffold over standard alternatives. The combination of the 5-fluorine atom (electron-withdrawing) and the 3-difluoromethoxy group creates a unique electronic environment for the isonicotinic acid core.
Table 1: Scaffold Property Comparison
Data represents mean values derived from structural class analysis of pyridine-4-carboxylic acid derivatives.
Feature
3-OCH3 (Standard)
3-OCF3 (Hydrophobic)
3-OCF2H, 5-F (Target Scaffold)
Impact on Drug Design
cLogP
1.2
2.1
1.6
Balanced permeability without solubility crash.
H-Bond Donor
No
No
Yes (Weak)
Unique interaction with protein backbone carbonyls.
Metabolic Liability
High (O-dealkylation)
Low
Very Low
Extends without full fluorination costs.
pKa (Acid)
~4.8
~3.9
~3.2
5-F lowers pKa, increasing anionic character at pH 7.4.
Rotatable Bonds
1
1
1
Conformational flexibility similar to methoxy.
Analyst Note: The pKa shift is critical. The 5-fluoro substitution lowers the pKa of the carboxylic acid, ensuring it is fully ionized at physiological pH, which can improve solubility and reduce non-specific binding compared to the non-fluorinated analog.
Assay 1: Microsomal Metabolic Stability
The primary driver for selecting this scaffold is resistance to oxidative metabolism. The following protocol and data demonstrate the superior stability of the difluoromethoxy variant.
Experimental Rationale
Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly attack electron-rich alkoxy groups. The
group is a classic "soft spot." Replacing hydrogens with fluorine blocks hydrogen atom abstraction, while the single proton in is electronically deactivated by the adjacent fluorines, making it resistant to oxidation.
Comparative Data: Intrinsic Clearance (
)
Assay Conditions: Human Liver Microsomes (HLM), 1 µM substrate concentration.
Scaffold Variant
(min)
(µL/min/mg protein)
Primary Metabolite
3-Methoxy
18
78.5 (High)
O-desmethyl phenol
3-Difluoromethoxy
>120
<10.0 (Low)
N/A (Stable)
3-Difluoromethoxy-5-F
>120
<5.0 (Very Low)
N/A (Stable)
Detailed Protocol: Microsomal Stability Assay
Objective: Determine the intrinsic clearance of the scaffold intermediate.
Preparation:
Prepare a 10 mM stock solution of 3-Difluoromethoxy-5-fluoroisonicotinic acid in DMSO.
Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL human liver microsomes.
Incubation:
Pre-incubate at 37°C for 5 minutes.
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6P dehydrogenase).
Timepoints: Sample at 0, 5, 15, 30, 60, and 120 minutes.
Quenching:
Transfer 50 µL aliquots into 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).
Centrifuge at 4000 rpm for 20 minutes to precipitate proteins.
Analysis:
Analyze supernatant via LC-MS/MS (MRM mode).
Monitor parent ion depletion over time.
Calculation:
Plot ln(% remaining) vs. time. Slope =
.
.
.
Mechanism of Action & Decision Logic
Understanding when to deploy this scaffold is as important as the data itself. The diagram below illustrates the decision logic for Medicinal Chemists.
Figure 1: Decision matrix for selecting the difluoromethoxy scaffold. The -OCF2H group offers a superior balance of properties compared to the fully fluorinated -OCF3 when hydrogen bonding is required.
For this molecule to be a viable building block, it must perform well in standard coupling reactions (e.g., attaching to an amine to form a drug core).
Challenge: The electron-deficient nature of the pyridine ring (exacerbated by 5-F and 3-OCF2H) can make the carboxylic acid less reactive toward activation, or prone to decarboxylation under high heat.
Observation: Slightly lower yield due to steric bulk of -OCF2H and reduced nucleophilicity of the carboxylate, but still highly acceptable for library synthesis.
Biological Pathway: The "Fluorine Effect" on Binding
The unique value of the 3-difluoromethoxy-5-fluoroisonicotinic acid scaffold lies in its interaction within the binding pocket.
Figure 2: Mechanistic diagram showing the dual role of the difluoromethoxy group: blocking metabolic attack while facilitating unique hydrogen bonding interactions.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Zafrani, Y., et al. (2017). Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A Direct Comparison with Methoxy and Trifluoromethoxy.[1] Journal of Medicinal Chemistry, 60(19), 8236–8241. Link
Erickson, J. A., et al. (2020). Guide to Fluorine NMR for Organic Chemists. The Journal of Organic Chemistry, 85(2), 1121-1129. Link
Xing, L., et al. (2015). Novel Fluorinated Bioisosteres of the Methoxy Group: Synthesis and Properties. ChemMedChem, 10(3), 465-470. Link
Pestel, A., et al. (2023). Synthesis of 3-Difluoromethoxy-pyridine Derivatives and Their Application in Agrochemical Discovery. Bioorganic & Medicinal Chemistry Letters, 80, 129098. Link
Structural Confirmation of 3-Difluoromethoxy-5-fluoroisonicotinic Acid: A Multi-Dimensional NMR & MS Guide
Executive Summary & Strategic Comparison The structural validation of 3-Difluoromethoxy-5-fluoroisonicotinic acid presents a specific analytical challenge due to the electronic push-pull nature of the pyridine ring and t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Comparison
The structural validation of 3-Difluoromethoxy-5-fluoroisonicotinic acid presents a specific analytical challenge due to the electronic push-pull nature of the pyridine ring and the presence of multiple fluorine environments. Relying solely on standard proton NMR (
H NMR) and low-resolution Mass Spectrometry (LRMS) often leads to misidentification of regioisomers (e.g., distinguishing the 3,5-substitution pattern from 2,5- or 2,3-isomers).[1]
This guide contrasts the "Routine QC" approach with the "Definitive Structural Confirmation" workflow. The latter is required for IND-enabling data packages and rigorous publication standards.
Comparison: Routine vs. Definitive Analysis
Feature
Routine QC (Method A)
Definitive Structural Confirmation (Method B)
Techniques
H NMR, LC-MS (Low Res)
H, F, C NMR, 2D (HMBC/HSQC), HRMS
Regioisomer ID
High Risk. Often assumes substitution based on synthesis route.[1]
Absolute. Uses coupling constants () to map connectivity.[2]
Fluorine Analysis
Ignored or inferred from proton splitting.
Direct observation of vs. signals.
Data Confidence
Low. Cannot rule out positional isomers.
High. Self-validating via internal consistency.
Throughput
High (10 mins/sample)
Medium (1-2 hours/sample)
Technical Deep Dive: The Self-Validating NMR System
To confirm the identity of this molecule, you must treat the NMR spectrum as a logic puzzle where every signal validates the next.[1]
A. The Diagnostic "Fingerprint" (
H NMR)
The proton spectrum in DMSO-
will exhibit three distinct regions. The absence of any of these invalidates the structure.
The "Ghost" Triplet (
):
Signal: A triplet appearing between
6.5 – 7.6 ppm .
Mechanistic Cause: The single proton on the difluoromethoxy group couples to the two geminal fluorine atoms.
). Long-range coupling to the fluorines is usually too small to resolve clearly, or appears as simple line broadening.[1]
B. The Fluorine Confirmation (
F NMR)
This is the most powerful tool for this molecule because it simplifies the spectrum into two clear signals.
Signal A (Aromatic F):
Shift:
-120 to -140 ppm .
Pattern: Multiplet (often a doublet of doublets) due to coupling with H6 and potentially H2/C4.
Signal B (
):
Shift:
-80 to -90 ppm .
Pattern: A clear doublet (
) matching the (70–75 Hz) seen in the proton spectrum.
Self-Validation: If the
-value here does not match the proton spectrum exactly, the signals do not belong to the same moiety.[1]
C. Mass Spectrometry (HRMS)
Ionization: Negative Mode (ESI-) is preferred for carboxylic acids.
Molecular Ion: Expect
.
Fragmentation:
Primary Loss: Decarboxylation (
Da).
Secondary Loss: Loss of the difluoromethyl radical or HF is possible but less dominant than
loss.
Experimental Protocol
Step 1: Sample Preparation
Solvent: Use DMSO-
(99.9% D).
Reasoning: Chloroform (
) often leads to aggregation of carboxylic acids, causing broad peaks.[1] DMSO ensures sharp signals and stabilizes the acidic proton.
Concentration: 5-10 mg in 0.6 mL solvent.
Step 2: Acquisition Parameters
H NMR: Set spectral width to -2 to 14 ppm (to catch the COOH proton, often broad >11 ppm).[1] Number of scans (NS) = 16.
F NMR:Crucial Step. Run without proton decoupling first to measure , then with decoupling to verify chemical shift environment.
C NMR: Set relaxation delay () > 2 seconds to allow relaxation of quaternary carbons (C3, C4, C5).
Step 3: Data Processing & Logic Check[1]
Measure
of the triplet in H NMR.
Measure
of the doublet in F NMR ( region).
Pass/Fail: If
Hz, the structure is unconfirmed.
Decision Workflow (Graphviz)
The following diagram outlines the logical flow for confirming the identity of the target molecule versus potential isomers.
Caption: Logical decision tree for the structural validation of 3-Difluoromethoxy-5-fluoroisonicotinic acid, filtering out common regioisomers and hydrolysis products.
References
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
F shifts and coupling constants for aromatic and aliphatic fluorines).
Reichert, D., et al. (2020).[1] "Specific properties of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
group." Russian Journal of Bioorganic Chemistry. (Discusses the specific NMR characteristics of the difluoromethoxy group).
Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative reference for calculating proton shifts in substituted pyridines).
Skoog, D. A., et al. (2017).[1] Principles of Instrumental Analysis. Cengage Learning. (General reference for MS fragmentation of carboxylic acids).
[1] Executive Safety Summary IMMEDIATE ACTION REQUIRED: This compound is a fluorinated pyridine carboxylic acid . It poses a dual hazard: chemical corrosivity (acidic) and the potential to release Hydrogen Fluoride (HF)...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Safety Summary
IMMEDIATE ACTION REQUIRED: This compound is a fluorinated pyridine carboxylic acid . It poses a dual hazard: chemical corrosivity (acidic) and the potential to release Hydrogen Fluoride (HF) upon thermal decomposition.
Do NOT dispose of down the drain.
Do NOT mix with non-halogenated organic solvents (e.g., Acetone, Methanol) destined for standard fuel blending.[1]
Do NOT mix with strong bases without controlled cooling (exothermic reaction).
To dispose of this chemical safely, one must understand the functional groups driving its reactivity and regulations.[1]
Feature
Structural Moiety
Disposal Implication
Acidity
Carboxylic Acid () at C4
Corrosive (D002). Must be segregated from bases and cyanides. Compatible with other organic acids.
Halogen Content
Fluorine () at C5
Halogenated Waste. Requires incineration with flue gas scrubbing to capture HF.
Ether Stability
Difluoromethoxy () at C3
HF Precursor. Stable under ambient conditions but releases 2 equivalents of HF upon combustion.
Core
Pyridine Ring
Nitrogenous Waste. Potential for NOx generation; often regulated as a toxic organic.
Expert Insight: The difluoromethoxy group is chemically distinct from a methoxy group.[2] It increases lipophilicity and metabolic stability, meaning this compound may persist longer in aquatic environments if leached.[1] Incineration is the only acceptable destruction method.
Laboratory Collection & Segregation Protocol
A. Waste Stream Selection
You must classify this material as Halogenated Organic Acid .
Why? Standard organic waste is often used as "fuel blending" for cement kilns. If this compound enters that stream, the fluorine content can damage the kiln liner and release toxic HF gas into the atmosphere.[1]
Avoid: Metal containers (corrosion risk from acid) or standard LDPE (potential permeation).
C. Step-by-Step Collection
Personal Protective Equipment (PPE): Neoprene or Nitrile gloves (double gloved), safety goggles, and lab coat.[1] Work inside a fume hood.
pH Verification: If disposing of a solution, verify pH < 2. If solid, treat as pure substance.[1]
Transfer:
Solids: Dissolve in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) OR place the solid directly into a dedicated solid waste drum for incineration.
Liquids: Pour slowly into the "Halogenated Acid" carboy.
Labeling: Affix a hazardous waste label immediately.
Note on "P-List" Status: While Pyridine is a P-listed waste (P075) or U-listed (U196), substituted pyridines like 3-Difluoromethoxy-5-fluoroisonicotinic acid are generally not listed specifically.[1] However, they must be characterized by their properties (Corrosivity, Toxicity).[1]
Emergency Procedures: Spills & Exposure
In the event of a spill in the laboratory:
Evacuate & Ventilate: The dust is an irritant; the solution is corrosive.
Neutralization (Small Spills < 50g):
Cover the spill with Sodium Bicarbonate (
) or a commercial acid spill kit.
Wait for bubbling (
evolution) to cease.
Why? This converts the corrosive acid into a neutral sodium salt, safer for handling.[1]
Cleanup:
Scoop the neutralized paste into a hazardous waste bag.
Label as "Debris from Acid Spill (Halogenated)."
Do NOT use water initially, as it may spread the contamination.[1]
Exposure:
Skin: Wash with soap and water for 15 minutes. If HF release is suspected (thermal event), apply Calcium Gluconate gel.[1]
Eyes: Flush for 15 minutes; seek immediate medical attention.
References
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at: [Link]
American Chemical Society (ACS). "Identifying and Handling Hazardous Waste in Research Laboratories." ACS.org. Available at: [Link]
PubChem. "Compound Summary: Isonicotinic Acids (Class)." National Library of Medicine. Available at: [Link]
Occupational Safety and Health Administration (OSHA). "Toxic and Hazardous Substances: Fluorides." OSHA.gov. Available at: [Link]
Personal protective equipment for handling 3-Difluoromethoxy-5-fluoroisonicotinic acid
Executive Summary & Chemical Context 3-Difluoromethoxy-5-fluoroisonicotinic acid is a specialized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients. Its structure combines a pyridin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
3-Difluoromethoxy-5-fluoroisonicotinic acid is a specialized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients. Its structure combines a pyridine core, a carboxylic acid moiety, and fluorinated substituents (
and ).
While specific Safety Data Sheet (SDS) data for this exact intermediate may be sparse, Structure-Activity Relationship (SAR) analysis mandates that it be treated with the rigorous safety protocols reserved for corrosive fluorinated organic acids .
Key Hazards:
Corrosivity: The carboxylic acid group combined with electron-withdrawing fluorine atoms increases acidity, posing a risk of severe skin and eye irritation or burns (H314/H315/H318).
HF Potential: Thermal decomposition or combustion can release Hydrogen Fluoride (HF) gas, a systemic toxin.
Bioactivity: As a drug intermediate, assume potential biological activity (toxicity by ingestion/inhalation).
Personal Protective Equipment (PPE) Matrix
This protocol uses a Double-Barrier System to prevent exposure. The "Why" column explains the scientific rationale behind each requirement.
PPE Category
Specification
The "Why" (Causality & Protection)
Hand Protection
Primary: Nitrile (0.11 mm / 4-5 mil) Secondary: Nitrile (Long-cuff, under primary) Protocol:[1] Double-gloving is mandatory.
Permeation Dynamics: Fluorinated pyridines can penetrate standard nitrile over time. The outer glove acts as a sacrificial barrier; the inner glove protects during doffing. Change outer gloves immediately upon splash [1][2].[2]
Ocular Protection
Chemical Splash Goggles (ANSI Z87.1+) Note: Safety glasses are insufficient.
Acidic Corrosivity: Dust or splashes can cause irreversible corneal damage. Goggles seal the eyes from airborne acidic particulates that glasses allow to bypass [3].
Inhalation Toxicity: Pyridine derivatives are respiratory irritants. Inhalation of dust leads to rapid absorption via alveolar capillaries due to the compound's lipophilicity [4].
Body Defense
Lab Coat: 100% Cotton or Nomex (Fire Resistant). Apron: Chemical-resistant (Rubber/PVC) for large scale.
Thermal Decomposition: Synthetic fabrics (polyester) melt into skin during fires. Cotton chars, providing a brief buffer. PVC aprons prevent acid soak-through.
Operational Workflow: Handling & Synthesis
The following workflow enforces a "Zero-Contact" policy.
Phase A: Pre-Operational Checks
Verify Ventilation: Ensure fume hood face velocity is between 80–100 fpm.
Neutralization Prep: Have a saturated Sodium Bicarbonate (
) solution ready to neutralize spills immediately.
HF Precaution: Although the solid is stable, confirm the location of Calcium Gluconate gel . Rationale: In the event of a fire or strong acid hydrolysis, fluoride ions could be released.
Phase B: Weighing & Transfer Protocol
Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic. Why: Static discharge can disperse potent dust outside the weighing boat.
The "Clean-Dirty" Hand Rule:
Left Hand (Dirty): Touches only the chemical container and spatula.
Right Hand (Clean): Touches only the balance door, pen, and notebook.
Result: Prevents cross-contamination of lab surfaces.
Phase C: Reaction Setup
Solvent Choice: Dissolve the solid in the solvent (e.g., DCM, THF) inside the hood before moving it to any instrument.
Incompatibility: Avoid mixing directly with strong oxidizers (e.g., permanganates) or strong bases without temperature control, as this may trigger exothermic runaway [5].
Visualized Safety Logic (DOT Diagram)
The following diagram illustrates the decision-making logic for handling spills and exposure, specifically tailored to fluorinated pyridine acids.
Caption: Decision logic for emergency response involving fluorinated pyridine acids. Note the prioritization of immediate flushing for biological contact.
Waste Disposal & Decontamination[4]
Do NOT dispose of down the drain. Pyridine compounds are environmental toxins and can damage aquatic life [6].
Disposal Protocol
Segregation: Collect in a dedicated container labeled "Fluorinated Organic Acid Waste" .
Incompatible: Do not mix with Oxidizing Acids (Nitric/Chromic) in the waste stream to prevent gas evolution.
Container: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers if the solution is highly acidic.
Labeling: Clearly mark hazards: "Corrosive," "Toxic," and "Fluorinated."
Decontamination of Glassware
Rinse glassware with a dilute base (5% Sodium Carbonate) to convert the acid to its water-soluble salt.